(3S,17S)-FD-895
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H50O9 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC名 |
[(2S,3S,4E,6S,7R,10S)-7,10-dihydroxy-2-[(2E,4E,6R,7S)-7-hydroxy-7-[(2R,3R)-3-[(2R,3S)-3-methoxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate |
InChI |
InChI=1S/C31H50O9/c1-9-24(37-8)21(5)29-30(40-29)27(35)18(2)11-10-12-19(3)28-20(4)13-14-25(38-22(6)32)31(7,36)16-15-23(33)17-26(34)39-28/h10-14,18,20-21,23-25,27-30,33,35-36H,9,15-17H2,1-8H3/b11-10+,14-13+,19-12+/t18-,20+,21-,23+,24+,25+,27+,28-,29-,30-,31-/m1/s1 |
InChIキー |
LDCZLUDGHYDTHV-BLXMVIGOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of (3S,17S)-FD-895 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,17S)-FD-895 is a potent anti-cancer agent that functions as a modulator of the spliceosome, the cellular machinery responsible for RNA splicing. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its induction of intron retention, subsequent activation of the apoptotic cascade, and its impact on key oncogenic signaling pathways. This document provides a comprehensive overview of its biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Spliceosome Modulation
The primary mechanism of action of this compound is the modulation of the spliceosome, a large ribonucleoprotein complex that catalyzes the removal of introns from pre-messenger RNA (pre-mRNA). By interfering with the normal function of the spliceosome, this compound induces a phenomenon known as intron retention (IR) , where introns are aberrantly retained in the mature mRNA transcript.[1] This process occurs rapidly, with evidence of intron retention within minutes of treatment.
This disruption of RNA splicing leads to the production of non-functional or aberrant proteins, triggering cellular stress and ultimately leading to programmed cell death, or apoptosis.[1][2] Notably, this pro-apoptotic activity is observed to be preferential for cancer cells over normal lymphocytes.[1] The efficacy of FD-895 is maintained even in cancer cells with poor prognostic markers, such as TP53 or SF3B1 mutations, highlighting its potential as a robust therapeutic agent.[2][3]
Visualization of Spliceosome Modulation by this compound
The following diagram illustrates the effect of this compound on the splicing process.
Caption: Mechanism of this compound-induced spliceosome modulation.
Induction of Apoptosis
The accumulation of aberrant mRNA transcripts and non-functional proteins due to intron retention triggers a caspase-dependent apoptotic pathway. This compound has been shown to activate initiator and executioner caspases, leading to the systematic dismantling of the cancer cell.
Quantitative Analysis of Anti-Cancer Activity
The cytotoxic effects of FD-895 have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 Range (nM) |
| MCF-7 | Breast Cancer | 30.7 ± 2.2 to 415.0 ± 5.3[4] |
| MDA-MB-468 | Breast Cancer | 30.7 ± 2.2 to 415.0 ± 5.3[4] |
| HCT-116 | Colon Cancer | 30.7 ± 2.2 to 415.0 ± 5.3[4] |
| HeLa | Cervical Cancer | 30.7 ± 2.2 to 415.0 ± 5.3[4] |
| A2780 | Ovarian Cancer | Potent activity observed[4] |
| SKOV3 | Ovarian Cancer | Potent activity observed[4] |
| 786-O | Renal Cancer | Potent activity observed[4] |
Note: The provided IC50 range is for the general compound FD-895 across the listed solid tumor cell lines. Specific values for the (3S,17S) stereoisomer may vary.
Modulation of Wnt Signaling Pathway
In addition to its primary effect on the spliceosome, this compound has been observed to modulate the Wnt signaling pathway, a critical pathway often dysregulated in cancer. Treatment with FD-895 leads to the downregulation of key components of this pathway.
Key Downregulated Targets in the Wnt Pathway
-
LRP6 (Low-density lipoprotein receptor-related protein 6): FD-895 inhibits the phosphorylation of LRP6, a co-receptor essential for Wnt signal transduction.
-
β-catenin: The destabilization of the Wnt receptor complex leads to a decrease in the levels of β-catenin, a central mediator of the pathway.
-
LEF1 (Lymphoid enhancer-binding factor 1): Consequently, the transcription of Wnt target genes, mediated by the β-catenin/LEF1 complex, is suppressed.
Visualization of Wnt Pathway Inhibition
The following diagram illustrates the inhibitory effect of this compound on the Wnt signaling pathway.
Caption: Inhibition of the Wnt signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and IC50 Determination (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.
Analysis of Intron Retention (RT-PCR)
-
Cell Treatment and RNA Extraction: Treat cancer cells with this compound (e.g., 100 nM) for a specified time (e.g., 4 hours). Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank a specific intron of a target gene known to be affected by FD-895 (e.g., DNAJB1).
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The presence of a higher molecular weight band in the treated samples, in addition to the normally spliced product, indicates intron retention.
-
Visualization of Experimental Workflow:
Caption: Experimental workflow for detecting intron retention via RT-PCR.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[5]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio with the cell culture medium.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[6]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[7] An increase in luminescence in treated cells compared to control cells indicates activation of caspase-3 and/or -7.
Western Blot Analysis of Wnt Signaling Proteins
-
Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LRP6, phospho-LRP6, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a promising class of anti-cancer compounds that exploit the reliance of cancer cells on a robust and accurate splicing machinery. Its dual mechanism of inducing apoptosis through spliceosome modulation and suppressing pro-survival signaling via the Wnt pathway provides a multi-pronged attack on cancer cell viability. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and develop this and similar compounds for therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
what is the cellular target of (3S,17S)-FD-895
An In-Depth Technical Guide on the Cellular Target of (3S,17S)-FD-895
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent polyketide macrolide that has demonstrated significant anti-cancer activity across a range of hematological malignancies and solid tumors. This document provides a comprehensive technical overview of the cellular and molecular mechanisms of this compound, focusing on its direct cellular target, downstream signaling consequences, and the methodologies used to elucidate its function. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.
Cellular Target Identification: The Spliceosome
The primary cellular target of this compound is the spliceosome , a large and dynamic ribonucleoprotein complex responsible for the removal of introns from pre-messenger RNA (pre-mRNA). Specifically, FD-895 and its related compounds, such as Pladienolide B, bind to the SF3b (splicing factor 3b) complex , a core component of the U2 small nuclear ribonucleoprotein (snRNP) of the major spliceosome.[1] Recent structural studies have confirmed that these macrolides occupy a specific pocket within the SF3B core, which is composed of the subunits SF3B1, SF3B3, and PHF5A.[2] This interaction is critical for the anti-tumor activity of FD-895.
Mechanism of Action
Modulation of RNA Splicing and Induction of Intron Retention
By binding to the SF3b complex, this compound modulates the splicing machinery's function. This interference leads to a global pattern of intron retention (IR) , where introns are aberrantly retained in the final processed mRNA molecules.[1][3] This effect has been observed at low nanomolar concentrations of the compound.[1] The retention of introns often introduces premature termination codons (PTCs), which can lead to two main outcomes:
-
Nonsense-Mediated Decay (NMD): The presence of a PTC flags the aberrant mRNA for degradation by the NMD pathway, effectively downregulating the expression of the affected gene.
-
Translation of Truncated Proteins: If the intron-retaining mRNA escapes NMD and is translated, it typically results in a non-functional or truncated protein.
The gene DNAJB1, a member of the heat shock protein 40 family, has been identified as a sensitive surrogate marker for FD-895-induced intron retention, showing a significant increase in its intron-retaining isoforms upon treatment.[1]
Induction of Apoptosis
The widespread disruption of normal splicing and gene expression ultimately triggers programmed cell death, or apoptosis , preferentially in cancer cells compared to normal lymphocytes.[3] This pro-apoptotic activity is robust and occurs irrespective of poor prognostic factors in cancers like chronic lymphocytic leukemia (CLL), including Del(17p), TP53 mutations, or even mutations in the drug's target, SF3B1.[4] The apoptotic cascade initiated by FD-895 is caspase-dependent, involving the activation of caspases 3, 6, 8, and 9. Downstream markers of apoptosis, such as the cleavage of PARP (Poly (ADP-ribose) polymerase) and the downregulation of the anti-apoptotic protein Mcl-1, are consistently observed following treatment.
Modulation of the Wnt Signaling Pathway
Beyond its direct impact on splicing, this compound has been shown to modulate the Wnt signaling pathway .[2][5] Treatment with FD-895 leads to the downregulation of key Wnt pathway components, including β-catenin, LRP6 (LDL Receptor Related Protein 6), and the transcription factor LEF1.[2][5] Notably, FD-895 can inhibit the phosphorylation of LRP6, a critical step in Wnt pathway activation, and induce intron retention in the transcript for GSK3β, a negative regulator of the pathway.[2][5] This dual action of modulating splicing and inhibiting Wnt signaling contributes to its potent anti-cancer effects, particularly in malignancies where this pathway is aberrantly active.[5]
Quantitative Data
The anti-cancer activity of this compound has been quantified in numerous cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 30.7 ± 2.2 |
| MDA-MB-468 | Breast Cancer | 415.0 ± 5.3 |
| HCT-116 | Colon Cancer | Not explicitly stated, but potent activity <10 nM (GI50) is reported.[6] |
| HeLa | Cervical Cancer | Data presented as a range for various cell lines: 30.7 to 415.0 nM.[7] |
Data compiled from multiple sources.[7]
Table 2: GI50 Values of this compound and its Analogues in HCT-116 Cells
| Compound | GI50 (nM) at 72h |
| This compound (natural) | < 10 |
| (3R,17S)-FD-895 | < 10 |
| (3S,17R)-FD-895 | < 10 |
| 17-methoxy-FD-895 | 2.6 |
| 7R-FD-895 | ~600 (300-fold less active) |
| 10R,11R-FD-895 | 41,300 (21,700-fold less active) |
Data from a study on stereochemical analogues, highlighting the importance of specific stereocenters for activity.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: Mechanism of action for this compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing FD-895's mechanism.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability following treatment with FD-895.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media-only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50/GI50 value.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells after treatment.
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of FD-895 (e.g., 100 nM) for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) or 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6).[2]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
Intron Retention Analysis (RT-PCR and qRT-PCR)
This protocol validates the intron retention events identified by RNA-sequencing.
-
Cell Treatment and RNA Isolation: Treat cells with FD-895 (e.g., 100 nM) for a short duration (e.g., 4 hours).[3] Isolate total RNA using a standard kit (e.g., mirVana miRNA isolation kit).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
PCR Amplification:
-
For RT-PCR: Perform PCR using primers that flank the intron of interest. This allows for the visualization of both the normally spliced (shorter) and the intron-retained (longer) transcripts on an agarose (B213101) gel.
-
For qRT-PCR: Use primers specifically designed to amplify a region within the retained intron.[2]
-
-
qRT-PCR Cycling Conditions (Example): 95°C for 10 min, followed by 40 cycles of 94°C for 15 s and 60°C for 1 min.[3]
-
Primer Sequences (from literature for human genes): [2]
-
DNAJB1 (Intron): Fwd: 5'-GCTTAGGGGAGGTTGAGGGT-3', Rev: 5'-CCAGGACTTTGCCCTTCTCA-3'
-
RIOK3 (Intron): Fwd: 5'-GCTGGCTTTTATTGGCCTGA-3', Rev: 5'-AAGCCAGGATAGCAGACGGG-3'
-
GAPDH (Control): Fwd: 5'-GAAGGTGAAGGTCGGAGTC-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Analysis: For qRT-PCR, normalize the expression of the intron-containing transcript to a housekeeping gene (e.g., GAPDH). Calculate the fold change in intron retention using the 2-ΔΔCT method relative to untreated controls.
Western Blot Analysis
This protocol detects changes in protein levels related to apoptosis and Wnt signaling.
-
Protein Lysate Preparation: Treat cells with FD-895 (e.g., 100 nM) for the desired time (e.g., 6h for Mcl-1, 24h for PARP, 12-48h for Wnt proteins).[3] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., against PARP, cleaved PARP, Mcl-1, β-catenin, LRP6, pLRP6, or β-actin as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
RNA-Sequencing and Bioinformatic Analysis
This workflow provides a global view of splicing changes induced by FD-895.
-
Library Preparation and Sequencing: Isolate high-quality total RNA from treated and control cells. Prepare sequencing libraries and perform paired-end sequencing on a high-throughput platform.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., hg19) using a splice-aware aligner like STAR.
-
Quantification of Intron Retention:
-
Calculate the read density for both exons and introns for each gene, measured in FPKM (Fragments Per Kilobase of transcript per Million mapped reads).[2]
-
Determine an Intron Retention (IR) ratio for each gene by dividing the intronic FPKM by the exonic FPKM.
-
Compare the IR ratios between FD-895-treated and control samples to identify genes with significant changes in splicing. Tools like IRFinder can be used for a more sophisticated analysis.[6]
-
-
Downstream Analysis: Perform gene ontology (GO) and pathway analysis on the list of genes with significantly altered intron retention to identify the biological processes most affected by FD-895.
Conclusion
This compound is a potent anti-cancer agent that directly targets the SF3b complex of the spliceosome. Its mechanism of action is driven by the modulation of RNA splicing, leading to widespread intron retention, disruption of gene expression, and subsequent induction of caspase-dependent apoptosis. Furthermore, its ability to inhibit the Wnt signaling pathway adds another layer to its therapeutic potential. The detailed methodologies provided herein offer a robust framework for researchers to further investigate FD-895 and other spliceosome-modulating compounds in the context of drug development and cancer biology.
References
- 1. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 2. haematologica.org [haematologica.org]
- 3. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intron Retention as a Mode for RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Origin of (3S,17S)-FD-895
This technical guide provides a detailed exploration of the discovery, origin, synthesis, and biological activity of this compound, a potent spliceosome modulator with significant antitumor properties.
Discovery and Origin
This compound is a naturally occurring 12-membered macrolide that was first reported in 1994 by a team at Taisho Pharmaceutical Co. Ltd.[1] It was isolated from the fermentation broth of Streptomyces hygroscopicus strain A-9561, which was collected from a soil sample on Iromote Island, Japan.[1][2] Initially, FD-895 was identified as a compound with potent cytostatic activity, particularly under hypoxic conditions.[3][4]
The planar structure of FD-895 was determined in 1994, but its complete stereochemistry remained unconfirmed for a considerable time due to challenges in crystallizing the natural product.[3] The absolute configuration, specifically at the C16 and C17 positions, was ultimately elucidated in 2012 through total synthesis by Burkart and coworkers.[2][5] This seminal work not only confirmed the (16R, 17R) stereochemistry of the natural product but also led to the synthesis of its more stable and potent (17S) stereoisomer, this compound.[1][6][7]
This compound belongs to a family of 12-membered ring polyketides that also includes the pladienolides, which were isolated a decade later and share a similar macrocyclic core.[3][4]
Total Synthesis
The total synthesis of FD-895 and its stereoisomers was a critical step in confirming its structure and enabling further biological evaluation. The synthetic strategy developed by Burkart and coworkers involved a convergent approach, featuring two key steps:
-
Ring-Closing Metathesis (RCM): A tandem esterification and RCM reaction was employed to construct the 12-membered macrolide core.[3][4][8]
-
Modified Stille Coupling: A modified Stille coupling was used to append the complex side chain to the macrocyclic core.[3][4][8]
This synthetic route allowed for the preparation of all four possible C16-C17 stereoisomers, which was instrumental in identifying the natural (16R,17R) configuration and the more active (17S) analog.[3][4][8] A scalable synthesis of 17S-FD-895 has since been developed, facilitating more extensive in vitro and in vivo studies.[9]
Mechanism of Action: Spliceosome Modulation
This compound exerts its potent anticancer effects by targeting the spliceosome, the cellular machinery responsible for RNA splicing.[10][11][12] Specifically, it modulates the function of the SF3b subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[12]
By interfering with the SF3b complex, this compound induces a global pattern of intron retention in pre-mRNA.[10][11][12] This disruption of normal splicing leads to the production of aberrant mRNA transcripts, which can result in the generation of non-functional proteins or trigger cellular stress pathways, ultimately leading to apoptosis.[10][11][12]
Biological Activity: Induction of Apoptosis
A primary consequence of the spliceosome modulation by this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[10][11][12] This pro-apoptotic activity has been observed in a wide range of cancer cell lines, including those from chronic lymphocytic leukemia (CLL), ovarian cancer, renal cancer, breast cancer, colon cancer, and cervical cancer.[10][13][14][15]
Notably, the apoptotic effect of this compound is often more potent than that of conventional chemotherapy agents like cisplatin (B142131) and etoposide.[13][15] Furthermore, it has been shown to be effective in cancer cells that are resistant to standard therapies and in cells with poor prognostic markers such as TP53 and SF3B1 mutations.[10][11]
The induction of apoptosis by this compound is mediated through a caspase-dependent pathway, involving the activation of caspases 3, 6, 8, and 9.[10] This is further evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the downregulation of the anti-apoptotic protein Mcl-1.[10]
Modulation of Signaling Pathways
In addition to its direct effects on the spliceosome, this compound has been shown to modulate key cellular signaling pathways, most notably the Wnt signaling pathway.[13][15] Treatment with FD-895 leads to the downregulation of key components of the Wnt/β-catenin pathway, including β-catenin, LRP6, and LEF1.[13][15] This inhibition of Wnt signaling is achieved, in part, by decreasing the phosphorylation of LRP6 and inducing intron retention in genes such as GSK3β.[13][15]
Quantitative Data
The following tables summarize the reported in vitro cytotoxic and growth inhibitory activities of FD-895 and its analogs.
Table 1: In Vitro Cytotoxicity (IC50) of FD-895 and Pladienolide B
| Cell Line | Cancer Type | FD-895 IC50 (nM) | Pladienolide B IC50 (nM) |
| MCF-7 | Breast | 30.7 ± 2.2 | - |
| MDA-MB-468 | Breast | - | 415.0 ± 5.3 |
| HCT-116 | Colon | - | - |
| HeLa | Cervical | - | - |
Data extracted from a study by Kashyap et al., where cancer cells were exposed to the compounds for 48 hours and apoptosis was measured using an MTS assay.[14]
Table 2: Growth Inhibition (GI50) of FD-895 and its Analogs in HCT-116 Cells
| Compound | GI50 (nM) |
| Natural FD-895 (1) | < 10 |
| 3S-FD-895 (1a) | < 10 |
| 17S-FD-895 (1d) | < 10 |
| 17-methoxy-FD-895 (1e) | < 10 |
Data from a 72-hour treatment using the MTS cell viability assay.[1]
Table 3: Cytotoxicity (IC50) of FD-895 Stereoisomers in HCT-116 Tumor Cell Line
| Isomer | IC50 (nM) |
| 1SS | 23.0 ± 1.2 |
| 1RS | 0.80 ± 0.05 |
| 1RR (Natural FD-895) | 24.2 ± 0.9 |
| 1SR | 3.7 ± 0.2 |
Cytotoxicity analyses were performed via the MTT assay.[3]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability in response to treatment with this compound.[3][13]
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.[13]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) for 72 hours.[13]
-
MTT Addition: After the incubation period, add 50 µL of MTT solution (3 mg/mL in PBS) to each well and incubate for 20-40 minutes at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the medium and add 80 µL of 100% DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 or GI50 values.
Caspase Activity Assay
This protocol outlines a colorimetric assay to determine the activation of caspases in response to this compound treatment.[10]
-
Cell Lysis: Lyse treated and untreated cells to release cellular contents, including caspases.
-
Substrate Addition: Add a colorimetric caspase substrate (e.g., specific for caspase-3, -6, -8, or -9) to the cell lysates.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.
-
Absorbance Measurement: Measure the absorbance of the cleaved chromophore using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify caspase activity based on the absorbance values, comparing treated samples to untreated controls.
Western Blot for Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins, such as cleaved PARP and Mcl-1, by Western blotting.[10]
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PARP, Mcl-1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
RT-PCR for Intron Retention
This protocol is for the semi-quantitative analysis of intron retention in specific genes following treatment with this compound.[10]
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Perform PCR using primers that flank a specific intron of a target gene (e.g., DNAJB1).
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.
-
Visualization: Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide). The presence of a larger band in the treated samples, corresponding to the size of the exon-intron-exon product, indicates intron retention.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Apoptosis signaling pathway induced by this compound.
Caption: Modulation of the Wnt signaling pathway by this compound.
Caption: General workflow for the total synthesis of this compound.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. medium.com [medium.com]
- 6. Structure of FD-895 revealed through total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structure of FD–895 revealed through total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6.2. Measuring cell viability (MTT assay) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. mpbio.com [mpbio.com]
The Biological Activity of (3S,17S)-FD-895: A Technical Guide to a Novel Spliceosome Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of FD-895 and its stereoisomers, with a particular focus on the (3S,17S) configuration. FD-895 is a potent 12-membered macrolide that exerts its anti-tumor effects by targeting the spliceosome, the cellular machinery responsible for RNA splicing. This document details its mechanism of action, impact on critical signaling pathways, quantitative biological data, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Targeting the SF3B Complex
FD-895 and its analogues function as modulators of the spliceosome, a key component of which is the SF3B (splicing factor 3b) complex.[1] These macrolides bind to a specific pocket within the SF3B complex, inducing a conformational change that impedes the normal splicing process.[1] The primary consequence of this inhibition is a phenomenon known as intron retention (IR) , where introns that are normally excised from pre-messenger RNA (pre-mRNA) are retained in the final messenger RNA (mRNA) transcript.[2][3]
The retention of introns often introduces premature termination codons (PTCs), leading to the degradation of the mRNA transcript via nonsense-mediated decay (NMD) or the translation of truncated, non-functional proteins. This disruption of normal gene expression is particularly detrimental to cancer cells, which are highly dependent on rapid and efficient protein synthesis for their proliferation and survival.[4][5]
Downstream Effect: Inhibition of the Wnt/β-Catenin Signaling Pathway
One of the most significant downstream consequences of FD-895-induced spliceosome modulation is the potent inhibition of the Wnt/β-catenin signaling pathway.[4][6][7] This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers.
FD-895's impact on this pathway is multifaceted:
-
Modulation of Key Transcripts: Treatment with FD-895 leads to intron retention in the pre-mRNAs of critical Wnt pathway components, including Glycogen Synthase Kinase 3β (GSK3β) and LDL Receptor-Related Protein 5 (LRP5).[4][7]
-
Decreased LRP6 Phosphorylation: The compound inhibits the phosphorylation of LRP6, a co-receptor essential for activating the Wnt signaling cascade.[4][7]
-
Downregulation of Effector Proteins: Consequently, FD-895 causes a significant reduction in the protein levels of β-catenin, the central mediator of the pathway, and downstream transcription factors such as Lymphoid Enhancer-Binding Factor 1 (LEF1) and the cell cycle regulator Cyclin D1 (CCND1).[4][8]
By disrupting the Wnt pathway, FD-895 effectively curtails cancer cell proliferation and survival signals.
Figure 1. Simplified Wnt/β-Catenin signaling pathway and inhibition by FD-895.
Quantitative Biological Activity of FD-895 Stereoisomers
The stereochemistry of FD-895 plays a critical role in its biological activity. Systematic evaluation of various stereoisomers has revealed that modifications at specific positions can profoundly impact the molecule's efficacy. The following table summarizes the growth inhibition (GI₅₀) values for key stereoisomers in HCT116 colorectal carcinoma cells after a 72-hour treatment period.
| Compound ID | Stereoisomer Name | Stereochemical Modification(s) | GI₅₀ (nM)[9] |
| 1 | Natural FD-895 | (3R, 17R) - Reference | 1.9 |
| 1a | 3S-FD-895 | Inversion at C3 | < 10 |
| 1d | 17S-FD-895 | Inversion at C17 | < 10 |
| 1g | This compound | Inversion at C3 and C17 | 143 |
| 1b | 7R-FD-895 | Inversion at C7 | 570 |
| 1h | 7R,17S-FD-895 | Inversion at C7 and C17 | 860 |
Data sourced from Chan et al., J Med Chem, 2023.[9]
As the data indicates, single stereochemical inversions at the C3 or C17 positions are well-tolerated, resulting in potent growth inhibitory activity comparable to the natural product.[9] However, the double modification present in This compound (1g) results in a 52-fold decrease in effectiveness when compared to the single C17 inversion (1d).[9] This suggests that while individual changes at these positions do not disrupt the critical binding interaction with the SF3B complex, the combined inversion introduces a conformational strain that is less favorable for potent activity.
Experimental Protocols
The evaluation of FD-895 and its analogues relies on a series of well-defined molecular and cellular biology assays.
Cell Viability and Cytotoxicity (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent dehydrogenases in viable cells reduce the MTS tetrazolium salt to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Plating: Seed cells (e.g., HCT116) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Treat the cells with a serial dilution of the FD-895 stereoisomers. Include vehicle-only (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]
-
MTS Reagent Addition: Add 20 µL of MTS solution (combined with the electron coupling reagent PES) to each well.[10]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Determine GI₅₀ values by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Intron Retention Analysis (Semi-Quantitative RT-PCR)
This method is used to visualize and quantify the extent of spliceosome modulation by detecting both the correctly spliced and the intron-retained mRNA transcripts of a surrogate gene, such as DNAJB1.[8]
Protocol:
-
Cell Treatment: Treat cancer cell lines (e.g., HeLa, Jeko-1) with 100 nM of the FD-895 analogue or control compounds (e.g., cisplatin, vehicle) for a specified period (e.g., 4 hours).[8]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method, such as a column-based kit or TRIzol reagent. Ensure RNA quality and integrity.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[11]
-
Polymerase Chain Reaction (PCR):
-
Design two sets of primers for the target gene (e.g., DNAJB1).
-
Forward Primer: Located in the exon upstream of the target intron.
-
Spliced Reverse Primer: Located in the exon downstream of the target intron. This pair amplifies only the correctly spliced transcript.
-
Unspliced Reverse Primer: Located within the target intron. This pair, with the forward primer, amplifies the intron-retained transcript.
-
-
Perform PCR using the synthesized cDNA as a template. Thermal cycling conditions should be optimized for each primer set.
-
-
Visualization and Analysis: Separate the PCR products on a 2% agarose (B213101) gel. The presence and intensity of bands corresponding to the expected sizes for spliced and unspliced products indicate the level of intron retention.[11]
Figure 2. General experimental workflow for evaluating FD-895 stereoisomers.
Conclusion and Future Directions
The this compound stereoisomer, while demonstrating a clear biological effect through spliceosome modulation, is significantly less potent than its parent compound or its singly modified C3S and C17S counterparts. This highlights the exquisite sensitivity of the SF3B drug-binding pocket to the three-dimensional conformation of the macrolide inhibitor. These structure-activity relationship (SAR) studies are invaluable for guiding future medicinal chemistry efforts. The goal remains to design analogues that retain the high potency of the natural product while improving pharmacological properties, such as metabolic stability and in vivo half-life, to unlock the full therapeutic potential of spliceosome modulation in cancer therapy.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereochemical Control of Splice Modulation in FD-895 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure-Activity Relationship of FD-895 Analogues
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of FD-895 analogues, a class of potent spliceosome modulators. Discovered in 1994 from a soil sample, FD-895 and its analogues have garnered significant interest as potential anti-cancer therapeutics due to their unique mechanism of action targeting the SF3B complex of the spliceosome.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.
Core Structure and Mechanism of Action
FD-895 is a 12-membered macrolide that, along with related natural products like pladienolides and spliceostatins, targets the SF3B complex within the spliceosome.[1] These molecules bind to a pocket in the SF3B complex, leading to the modulation of RNA splicing.[1] This interference with the splicing process can induce apoptosis in cancer cells, making these compounds promising therapeutic agents.[2] However, natural spliceosome inhibitors, including FD-895, often exhibit poor metabolic stability, which has spurred efforts to develop more stable and potent synthetic analogues.[3][4]
The interaction of FD-895 with the SF3B complex is highly specific. The molecule occupies a two-sphere shaped pocket, with its diene (C12-C15) in a tunnel between pockets that bind the core (C1-C11) and the side chain (C12-C23). The hydrophilic side chain is positioned between V1100 and F1153 in SF3B and Y35 in PHF5A. The 12-membered lactone core is held in place by hydrogen bonds with R1047, K1071, and R38 of the SF3B complex.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the growth inhibitory activity (GI50) of various FD-895 analogues in HCT-116 cells, highlighting the impact of stereochemical and functional group modifications.
Table 1: Activity of FD-895 and its Stereoisomers
| Compound | Description | GI50 (nM) in HCT-116 cells |
| FD-895 (1) | Natural Product | 1.2 |
| 1d (17S-FD-895) | Epimer at C17 | 0.8 |
| 1a | Epimer at C3 | 90 |
| 1b | Epimer at C7 | 300 |
| 1g | Epimer at C3 of 17S-FD-895 | 60 |
| 1i | 17S,18S,19S-FD-895 | >1000 |
Data extracted from a study on the stereochemical control of splice modulation in FD-895 analogues.[1]
Table 2: In Vitro Cytotoxicity of FD-895 and Pladienolide B in Various Cancer Cell Lines
| Cell Line | Cancer Type | FD-895 IC50 (nM) | Pladienolide B IC50 (nM) |
| Jeko-1 | Mantle Cell Lymphoma | 30.7 ± 2.2 | 45.3 ± 3.5 |
| Mino | Mantle Cell Lymphoma | 45.6 ± 3.5 | 60.5 ± 4.1 |
| JVM2 | B-cell Prolymphocytic Leukemia | 55.3 ± 4.1 | 75.8 ± 4.5 |
| HeLa | Cervical Cancer | 315.0 ± 5.1 | 415.0 ± 5.3 |
| HCT116 | Colon Carcinoma | 35.5 ± 2.5 | 45.3 ± 3.1 |
| MCF-7 | Breast Adenocarcinoma | 45.3 ± 3.1 | 65.4 ± 4.2 |
| MDA-MB-468 | Breast Adenocarcinoma | 65.4 ± 4.2 | 85.6 ± 4.8 |
Data from a study on the modulation of RNA splicing by FD-895 and pladienolide B.[2][5]
Experimental Protocols
In Vitro Cytotoxicity Assay
The anti-proliferative activity of FD-895 analogues is commonly assessed using a standard cytotoxicity assay.
Cell Lines and Culture:
-
Human colon carcinoma (HCT-116), cervical cancer (HeLa), breast adenocarcinoma (MCF-7, MDA-MB-468), mantle cell lymphoma (Jeko-1, Mino), and B-cell prolymphocytic leukemia (JVM2) cell lines are utilized.[2][5]
-
Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compounds (e.g., FD-895, pladienolide B, or analogues).
-
After a 72-hour incubation period, cell viability is determined using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are calculated from the dose-response curves.[1][2]
RNA Splicing Analysis (Intron Retention Assay)
The ability of FD-895 analogues to modulate RNA splicing is often evaluated by measuring intron retention in specific genes.
Procedure:
-
Cancer cell lines (e.g., HeLa, HCT116) are treated with the test compounds (e.g., 100 nM FD-895) or a vehicle control for a defined period (e.g., 4 hours).[2]
-
Total RNA is extracted from the cells using a commercial kit.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is performed to amplify specific gene transcripts. Primers are designed to span an intron-exon junction to differentiate between spliced and unspliced mRNA.
-
The PCR products are then analyzed by gel electrophoresis or quantitative PCR (qPCR) to determine the relative levels of intron retention.[2]
Visualizations
FD-895 Structure and Sites of Modification
Caption: Key modification sites on the FD-895 scaffold.
Mechanism of Action: Spliceosome Inhibition
Caption: FD-895 inhibits the SF3B complex, leading to altered splicing and apoptosis.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the synthesis and evaluation of FD-895 analogues.
References
- 1. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 3. Stabilized cyclopropane analogs of the splicing inhibitor FD-895 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Molecular Embrace: A Technical Guide to (3S,17S)-FD-895's Interaction with the SF3B Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the binding mechanism of (3S,17S)-FD-895 to the spliceosome's SF3B complex, a critical interaction for the development of novel anti-cancer therapeutics. Through a comprehensive review of available data, this document provides a detailed understanding of the molecular interactions, quantitative binding parameters, and the experimental methodologies used to elucidate this promising therapeutic target.
Executive Summary
This compound, a potent spliceosome modulator, exerts its anti-tumor activity by directly targeting the SF3B complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This binding event competitively inhibits the association of pre-mRNA at the branch point adenosine-binding pocket, leading to aberrant splicing and subsequent cancer cell apoptosis. This guide presents a curated compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to facilitate further research and drug development in this area.
Quantitative Binding and Activity Data
The affinity and functional consequences of this compound and its analogs binding to the SF3B complex have been evaluated using various cellular and biochemical assays. The following tables summarize the key quantitative data available.
Table 1: Growth Inhibition (GI₅₀) of FD-895 Analogues in HCT-116 Cells [1]
| Compound | GI₅₀ (nM) |
| This compound | < 10 |
| 3S-FD-895 | < 10 |
| 17S-FD-895 | < 10 |
| 17-methoxy-FD-895 | 2.6 |
| 7R-FD-895 | > 300 |
| 10R,11R-FD-895 | 41,300 |
| 3S,17S-FD-895 | 143 |
| 7R-17S-FD-895 | 860 |
Table 2: Binding Affinity of Splicing Modulator E7107 to the SF3b Subcomplex [2]
| Ligand | Method | Binding Affinity (K_d) |
| E7107 | Microscale Thermophoresis (MST) | ~3.6 nM |
Mechanism of Action: Competitive Inhibition
This compound and related pladienolide-class splicing modulators function as competitive inhibitors of the SF3B complex.[3][4] Cryo-electron microscopy studies of the SF3b subcomplex bound to the related compound E7107 have revealed that the inhibitor occupies the branch point adenosine-binding pocket.[2][4][5] This direct binding sterically hinders the recognition and binding of the pre-mRNA's branch point sequence, a crucial step for the initiation of splicing. By preventing the proper assembly of the spliceosome at the intron, these modulators lead to the accumulation of unspliced pre-mRNA, ultimately triggering apoptosis in cancer cells.[6]
Figure 1: Competitive binding mechanism of this compound to the SF3B complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound on the SF3B complex.
In Vitro Splicing Assay
This assay directly measures the inhibitory effect of a compound on the splicing machinery in a cell-free system.
Protocol:
-
Preparation of Radiolabeled Pre-mRNA: Synthesize a specific pre-mRNA substrate containing at least one intron using in vitro transcription with a radiolabeled nucleotide (e.g., [α-³²P]UTP). Purify the labeled pre-mRNA.
-
Preparation of Nuclear Extract: Prepare splicing-competent nuclear extract from a suitable cell line (e.g., HeLa cells) as a source of the spliceosome machinery.[7][8]
-
Splicing Reaction:
-
Set up splicing reactions in tubes containing nuclear extract, ATP, and an ATP regeneration system.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reactions and pre-incubate.
-
Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.
-
Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes).
-
-
RNA Extraction and Analysis:
-
Stop the reactions and extract the RNA.
-
Analyze the RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA species by autoradiography and quantify the bands to determine the extent of splicing inhibition.[9][10]
-
Figure 2: Experimental workflow for the in vitro splicing assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[11][12]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HCT-116) to near confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble SF3B1 protein in the supernatant at each temperature using a specific antibody by Western blotting or other quantitative proteomics methods.
-
-
Data Analysis:
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Representative Protocol:
-
Protein Immobilization:
-
Immobilize a purified SF3B complex or a subcomplex containing the binding site onto a sensor chip (e.g., CM5 chip) using amine coupling or another suitable chemistry.
-
A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Monitor the change in the refractive index, measured in resonance units (RU), over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the binding without denaturing the immobilized protein.
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[16][17][18]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Representative Protocol:
-
Sample Preparation:
-
Prepare a solution of purified SF3B complex in a well-defined buffer.
-
Prepare a solution of this compound in the same buffer. The concentration of the ligand in the syringe is typically 10-20 times higher than the protein concentration in the sample cell.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
Downstream Signaling Pathways: Wnt Signaling
The binding of FD-895 to the SF3B complex and the subsequent modulation of splicing have been shown to impact cellular signaling pathways, notably the Wnt signaling pathway.[3][6][23][24] Studies have demonstrated that treatment with FD-895 leads to the downregulation of key components of the Wnt pathway at both the transcript and protein levels.[6][23] This includes a decrease in the expression of LEF1, CCND1, and LRP6, as well as a reduction in the phosphorylation of LRP6.[3][23]
Figure 4: FD-895-mediated inhibition of the Wnt signaling pathway.
Conclusion
This compound represents a promising class of anti-cancer compounds that function through the targeted inhibition of the SF3B complex. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate details of this interaction and to advance the development of next-generation spliceosome modulators. The elucidation of the competitive binding mechanism and the identification of downstream signaling effects underscore the therapeutic potential of targeting the spliceosome in cancer. Continued research in this area, utilizing the methodologies outlined herein, will be crucial for translating these fundamental discoveries into clinical applications.
References
- 1. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 19. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 20. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tainstruments.com [tainstruments.com]
- 23. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
The Role of (3S,17S)-FD-895 in Modulating RNA Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,17S)-FD-895 is a potent small molecule modulator of the spliceosome, the cellular machinery responsible for RNA splicing. This technical guide provides an in-depth overview of the core mechanisms by which FD-895 exerts its effects, with a particular focus on its role in cancer therapy. By targeting the SF3B complex, a core component of the spliceosome, FD-895 induces intron retention and subsequent apoptosis in cancer cells. Furthermore, this document elucidates the compound's impact on key signaling pathways, including the Wnt/β-catenin pathway, and provides detailed experimental protocols for its study. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
RNA splicing is a critical process in eukaryotic gene expression, where non-coding introns are removed from pre-messenger RNA (pre-mRNA) and exons are ligated to form mature messenger RNA (mRNA). Alterations in this process are increasingly recognized as a hallmark of various malignancies.[1][2] The spliceosome, a dynamic complex of small nuclear RNAs and proteins, orchestrates this intricate process and has emerged as a promising target for cancer therapy.[3][4]
This compound, a polyketide natural product, and its analogues like pladienolide B, are potent inhibitors of the spliceosome.[5][6] These molecules have demonstrated significant anti-tumor activity in a range of cancer cell lines and in vivo models.[2][4][7] This guide details the molecular interactions and cellular consequences of treating cells with this compound.
Mechanism of Action: Targeting the SF3B Complex
Recent structural studies have revealed that FD-895 and related compounds bind to a specific pocket within the SF3B (Splicing Factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the major spliceosome.[3][8] This binding pocket is comprised of SF3B1, SF3B3, and PHF5A.[3][8] By interacting with this complex, FD-895 stalls the splicing process, leading to the retention of introns in the final mRNA transcripts.[3][4][7] This aberrant splicing event is a key mechanism of its anti-cancer activity.
The primary and most well-documented effect of FD-895 on RNA splicing is the induction of intron retention (IR) .[1][3][9] This leads to the production of non-functional or truncated proteins, ultimately triggering apoptosis in cancer cells.[2][7] Studies have shown that FD-895 induces a global pattern of intron retention across a wide range of genes.[4]
dot
Caption: Mechanism of FD-895-induced apoptosis via spliceosome modulation.
Impact on Wnt Signaling Pathway
Beyond its direct effect on the spliceosome, FD-895 has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[3][9][10] Treatment with FD-895 leads to the downregulation of key components of this pathway. Specifically, FD-895 has been shown to:
-
Decrease LRP6 phosphorylation: It inhibits the phosphorylation of the Wnt co-receptor LRP6.[1][3][10]
-
Downregulate Wnt-associated transcripts: The mRNA levels of Wnt target genes such as LEF1, CCND1 (Cyclin D1), and FN1 are significantly reduced.[3][10]
-
Induce intron retention in Wnt pathway components: FD-895 can induce intron retention in genes like GSK3β and LRP5.[3][10]
-
Reduce protein levels of key players: The protein levels of β-catenin, LEF1, LRP6, and phosphorylated LRP6 are decreased.[1][3][8]
dot
Caption: FD-895 inhibits the Wnt/β-catenin signaling pathway.
Quantitative Data
The anti-cancer activity of this compound has been quantified across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Cancer | 30.7 ± 2.2 | [3] |
| MCF-7 | Breast Cancer | 415.0 ± 5.3 | [3] |
| MDA-MB-468 | Breast Cancer | Not specified | [3] |
| HeLa | Cervical Cancer | Not specified | [3] |
| Jeko-1 | Mantle Cell Lymphoma | Not specified | [3] |
| JVM-2 | Mantle Cell Lymphoma | Not specified | [3] |
| Mino | Mantle Cell Lymphoma | Not specified | [3] |
| OV2008 | Ovarian Cancer | Not specified | [3] |
| C13 (cisplatin-resistant) | Ovarian Cancer | Not specified | [3] |
| 786-O | Renal Carcinoma | Not specified | [3] |
| CLL-B cells | Chronic Lymphocytic Leukemia | < 100 | [7] |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of FD-895 on adherent cancer cell lines.[8][10]
-
Cell Seeding: Seed 3,000 cells per well in a 96-well flat-bottom plate.
-
Treatment: After 24 hours, treat the cells with varying concentrations of FD-895 (e.g., 100 nM to 2.0 µM) in triplicate for 48 hours at 37°C.[8][10]
-
MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega, G3582) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
dot
Caption: Experimental workflow for the cell proliferation (MTS) assay.
Intron Retention Analysis by RT-PCR
This protocol is used to detect the induction of intron retention in specific genes after treatment with FD-895.[8][10]
-
Cell Treatment: Treat 1 x 10^6 cells with 100 nM FD-895 for 4 hours.[8][10]
-
RNA Isolation: Isolate total RNA using a suitable kit (e.g., mirVana miRNA Isolation Kit, Ambion).
-
DNase Treatment: Treat 200 ng of RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcriptase kit (e.g., SuperScript III Reverse Transcriptase Kit, Life Technologies).
-
PCR Amplification: Perform PCR using primers that flank an intron of a target gene (e.g., DNAJB1 is a common surrogate marker for splicing modulation).[3][10] A typical PCR program is:
-
95°C for 3 minutes
-
35 cycles of:
-
95°C for 30 seconds
-
58°C for 30 seconds
-
72°C for 45 seconds
-
-
72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a higher molecular weight band in FD-895 treated samples compared to the control indicates intron retention.
dot
Caption: Workflow for the analysis of intron retention by RT-PCR.
Western Blot Analysis
This protocol is used to assess the protein levels of specific targets.[3][8]
-
Cell Treatment: Treat HeLa cells with 100 nM FD-895 for 12, 24, and 48 hours.[8]
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, LEF1, LRP6, phospho-LRP6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a powerful tool for studying RNA splicing and holds significant promise as a therapeutic agent for cancer. Its well-defined mechanism of action, targeting the SF3B complex of the spliceosome, leads to predictable downstream effects, including intron retention and apoptosis. Furthermore, its ability to modulate critical cancer-related signaling pathways like the Wnt/β-catenin pathway adds to its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities of this and other spliceosome modulators. As our understanding of the role of RNA splicing in disease continues to grow, compounds like this compound will be invaluable for both basic research and the development of novel therapeutic strategies.
References
- 1. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 5. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FD-895 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 9. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Understanding the Anti-Cancer Properties of Spliceosome Modulators: A Technical Guide to FD-895 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-cancer properties of the natural product FD-895 and its potent, more stable synthetic analog, (17S)-FD-895. While the doubly modified analog, (3S,17S)-FD-895, has been synthesized and studied, it exhibits significantly reduced activity and is therefore discussed in the context of structure-activity relationships. The primary focus of this document is on the pharmacologically active compounds that have shown promise in preclinical studies.
Executive Summary
FD-895 and its analog (17S)-FD-895 are potent anti-cancer agents that function as spliceosome modulators.[1] They bind to the SF3b complex, a core component of the spliceosome, leading to alterations in mRNA splicing, specifically inducing intron retention.[2][3] This disruption of normal splicing preferentially triggers apoptosis in cancer cells, including those with poor prognostic markers, while sparing normal cells.[3][4] Furthermore, these compounds have been shown to modulate the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[2][5] This dual mechanism of action makes FD-895 and its analogs compelling candidates for further therapeutic development.
Quantitative Data on Anti-Cancer Activity
The following tables summarize the in vitro cytotoxic and apoptotic activities of FD-895 and its analogs across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of FD-895 and Analogs
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| FD-895 | HCT116 | Colon Carcinoma | < 10 | [6] |
| (17S)-FD-895 (1d) | HCT116 | Colon Carcinoma | < 10 | [6] |
| (3S)-FD-895 (1a) | HCT116 | Colon Carcinoma | < 10 | [6] |
| This compound (1g) | HCT116 | Colon Carcinoma | 143 | [6] |
| FD-895 | CLL Cells | Chronic Lymphocytic Leukemia | 5.1 - 138.7 | [3] |
| Pladienolide B | CLL Cells | Chronic Lymphocytic Leukemia | 5.1 - 138.7 | [3] |
Table 2: Induction of Apoptosis by FD-895 and Pladienolide B
| Compound (Concentration) | Cell Line | Cancer Type | % Specific Induced Apoptosis (% SIA) | Time Point | Citation |
| FD-895 (100 nM) | OV-2008 | Ovarian Cancer | Significant Induction | 48 h | [2] |
| FD-895 (100 nM) | C13 (cisplatin resistant) | Ovarian Cancer | Significant Induction | 48 h | [2] |
| FD-895 (100 nM) | 786-O | Renal Carcinoma | Significant Induction | 48 h | [2] |
| Pladienolide B (100 nM) | OV-2008 | Ovarian Cancer | Significant Induction | 48 h | [2] |
| Pladienolide B (100 nM) | C13 (cisplatin resistant) | Ovarian Cancer | Significant Induction | 48 h | [2] |
| Pladienolide B (100 nM) | 786-O | Renal Carcinoma | Significant Induction | 48 h | [2] |
| FD-895 (100 nM) | CLL Cells (SF3B1 wild-type) | Chronic Lymphocytic Leukemia | Significantly higher than normal lymphocytes | 48 h | [3] |
| FD-895 (100 nM) | CLL Cells (SF3B1 mutant) | Chronic Lymphocytic Leukemia | Significantly higher than normal lymphocytes | 48 h | [3] |
| FD-895 (100 nM) | CLL Cells (Del(17p)/TP53 mutant) | Chronic Lymphocytic Leukemia | Significantly higher than normal lymphocytes | 48 h | [3] |
Core Mechanism of Action: Spliceosome Modulation
FD-895 and its analogs target the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[6] This interaction physically impedes the splicing process, leading to the retention of introns in messenger RNA (mRNA) transcripts.[3] The accumulation of these improperly spliced mRNAs triggers cellular stress responses and ultimately leads to programmed cell death, or apoptosis.
Caption: Mechanism of spliceosome modulation by FD-895 leading to apoptosis.
Secondary Mechanism: Wnt Signaling Pathway Inhibition
In addition to their effects on splicing, FD-895 and pladienolide B have been shown to inhibit the Wnt signaling pathway.[2][5] This is achieved, at least in part, by decreasing the phosphorylation of LRP6, a key co-receptor in the Wnt pathway, and downregulating the expression of downstream targets such as LEF1 and CCND1.[2][7]
Caption: Inhibition of the Wnt signaling pathway by FD-895.
Experimental Protocols
A summary of the key experimental methodologies used to characterize the anti-cancer properties of FD-895 and its analogs is provided below.
1. Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and apoptotic effects of the compounds on cancer cells.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HCT116, MCF-7, HeLa, CLL primary cells) are cultured in appropriate media.[2][3]
-
Treatment: Cells are treated with a range of concentrations of FD-895, its analogs, or control compounds (e.g., cisplatin, etoposide) for specified durations (e.g., 48 hours).[2]
-
MTS Assay (for cytotoxicity): MTS reagent is added to the cells, and the absorbance is measured to determine the number of viable cells. IC50 values are calculated from dose-response curves.[2]
-
Flow Cytometry (for apoptosis): Cells are stained with Annexin V and propidium (B1200493) iodide (PI) or DiOC6 to differentiate between live, apoptotic, and necrotic cells.[8] The percentage of apoptotic cells is quantified by flow cytometry. The percentage of specific induced apoptosis (% SIA) is calculated using the formula: % SIA = [((compound induced apoptosis – media only spontaneous apoptosis))/(100- media only spontaneous apoptosis)] × 100.[8]
-
References
- 1. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 2. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 4. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
Preliminary Investigation of (3S,17S)-FD-895 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of (3S,17S)-FD-895, a potent spliceosome modulator. The document details the compound's mechanism of action, summarizes key cytotoxic effects on various cancer cell lines, and provides detailed experimental protocols for assessing its activity.
Introduction to this compound
This compound is a stereoisomer of the natural product FD-895, a macrolide that has demonstrated significant anti-tumor activity. It belongs to a class of compounds that target the spliceosome, the cellular machinery responsible for RNA splicing. Specifically, FD-895 and its analogs bind to the SF3B1 subunit of the spliceosome complex. This interaction disrupts normal splicing processes, leading to the retention of introns in messenger RNA (mRNA) transcripts. The accumulation of these aberrant transcripts triggers a cellular stress response that ultimately results in programmed cell death, or apoptosis, in cancer cells. This targeted mechanism of action makes this compound a promising candidate for further investigation as a therapeutic agent.
Mechanism of Action: Spliceosome Modulation Leading to Apoptosis
This compound exerts its cytotoxic effects by targeting a fundamental cellular process: pre-mRNA splicing. By binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome, the compound interferes with the recognition of the branch point sequence within introns. This interference leads to widespread intron retention in a variety of gene transcripts.
The accumulation of unspliced or incorrectly spliced mRNA has several downstream consequences that converge on the induction of apoptosis:
-
Alternative Splicing of Apoptosis Regulators: A key consequence of spliceosome modulation by FD-895 is the altered splicing of genes involved in apoptosis regulation, particularly those of the Bcl-2 family. For instance, it can shift the splicing of Mcl-1 pre-mRNA from the anti-apoptotic isoform (Mcl-1L) to the pro-apoptotic isoform (Mcl-1S). This shift in the balance between pro- and anti-apoptotic proteins is a critical trigger for the intrinsic apoptosis pathway.
-
Induction of Cellular Stress: The production of aberrant proteins from incorrectly spliced mRNA can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), both of which can initiate apoptotic signaling.
-
Wnt Signaling Pathway Modulation: Research suggests that spliceosome modulation by FD-895 can also impact the Wnt signaling pathway, a critical pathway often dysregulated in cancer. This modulation can further contribute to the anti-proliferative and pro-apoptotic effects of the compound.[1]
The culmination of these events is the activation of the caspase cascade, leading to the execution of apoptosis, characterized by events such as PARP cleavage.
Caption: Proposed signaling pathway for this compound induced cytotoxicity.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 143 | [2] |
| A549 | Lung Carcinoma | Not explicitly stated, but active | [3] |
| H1299 | Lung Carcinoma | Not explicitly stated, but active | [3] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Induces apoptosis at 100 nM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Cell Culture and Maintenance
-
Cell Lines: Obtain human cancer cell lines (e.g., HCT116, A549, HeLa) from a reputable source such as the American Type Culture Collection (ATCC).
-
Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency according to standard cell culture protocols.
Caption: General experimental workflow for assessing this compound cytotoxicity.
MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
Serum-free culture medium
-
LDH cytotoxicity assay kit (e.g., from Cayman Chemical or Thermo Fisher Scientific)
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTS assay protocol.
-
Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
Prepare a positive control for maximum LDH release by adding lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the incubation.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences or Thermo Fisher Scientific)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis for PARP Cleavage and Mcl-1 Expression
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
-
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells in 6-well plates with this compound.
-
Lyse the cells in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
The preliminary investigation of this compound reveals its potent cytotoxic activity against a range of cancer cell lines. Its unique mechanism of action, targeting the spliceosome to induce apoptosis, presents a promising avenue for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for further characterization of its cytotoxic profile and elucidation of its molecular mechanism. Further in-depth studies are warranted to fully explore the therapeutic potential of this compound.
References
- 1. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Spliceosome Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spliceosome, the intricate molecular machine responsible for precursor messenger RNA (pre-mRNA) splicing, has emerged as a compelling therapeutic target for a range of diseases, including genetic disorders and cancer. Spliceosome modulators, a class of small molecules that perturb the splicing process, offer a novel pharmacological approach to correcting aberrant splicing or inducing therapeutic alterations in gene expression. This in-depth technical guide explores the core pharmacology of these modulators, detailing their mechanisms of action, summarizing key quantitative data, and providing methodologies for their evaluation.
Introduction to Spliceosome Modulation
Pre-mRNA splicing is a fundamental step in eukaryotic gene expression where non-coding introns are excised, and coding exons are ligated to form mature mRNA. This process is catalyzed by the spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and over 150 proteins.[1] Errors in splicing are implicated in a multitude of diseases, making the spliceosome an attractive target for therapeutic intervention.[1][2] Spliceosome modulators can act through various mechanisms, such as directly binding to components of the spliceosome or interacting with regulatory elements on the pre-mRNA, to alter splice site selection.[3]
Mechanisms of Action of Key Spliceosome Modulators
Spliceosome modulators can be broadly categorized based on their target and mechanism. A significant number of these compounds target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a key player in the recognition of the branch point sequence during the early stages of spliceosome assembly.[4]
SF3b Complex Inhibitors
Natural products and their synthetic derivatives that bind to the SF3b complex represent a major class of spliceosome modulators. These molecules often bind to a pocket on the SF3B1 protein, interfering with the proper recognition of the branch point adenosine (B11128) and leading to altered splicing patterns, such as exon skipping or intron retention.[5][6]
-
Pladienolides and Derivatives (E7107): Pladienolide B, a natural product, and its derivative E7107 are potent inhibitors of the SF3b complex.[7][8] They bind to a pocket on SF3B1 and interfere with the ATP-dependent remodeling of the U2 snRNP, which is necessary to expose the branch point-binding region.[7] This disruption prevents the stable association of the U2 snRNP with the pre-mRNA, thereby inhibiting splicing.[7][8]
-
Spliceostatins and FR901464: Spliceostatin A and its precursor FR901464 are other natural products that target the SF3b complex.[1] Their binding to SF3B1 destabilizes the interaction of the U2 snRNP with the branch point, leading to the use of alternative cryptic 3' splice sites.
-
H3B-8800: This synthetic small molecule also targets the SF3b complex and has shown preferential lethality in cancer cells harboring mutations in splicing factor genes like SF3B1, U2AF1, and SRSF2.[9][10][11] H3B-8800 modulates the activity of both wild-type and mutant spliceosomes but induces the retention of short, GC-rich introns, which are enriched in genes encoding other spliceosome components, leading to a synthetic lethal effect in mutant cells.[11]
SMN2 Splicing Modulators
A distinct class of spliceosome modulators specifically targets the splicing of the Survival of Motor Neuron 2 (SMN2) gene, which is crucial for the treatment of Spinal Muscular Atrophy (SMA).
-
Risdiplam: This orally available small molecule binds to two sites on the SMN2 pre-mRNA: the 5' splice site of intron 7 and an exonic splicing enhancer 2 (ESE2) in exon 7.[12][13] This binding stabilizes the interaction between the U1 snRNP and the weak 5' splice site of exon 7, promoting its inclusion into the final mRNA transcript.[13][14] This leads to an increased production of functional, full-length SMN protein.[12][15][16]
-
Branaplam (B560654): Originally developed for SMA with a similar mechanism to risdiplam, branaplam has been repurposed for Huntington's disease.[17][18] In the context of Huntington's, branaplam promotes the inclusion of a cryptic exon in the huntingtin (HTT) pre-mRNA.[18] This leads to the generation of an unstable mRNA transcript that is degraded by nonsense-mediated decay, ultimately reducing the levels of the toxic mutant huntingtin protein.[18]
Quantitative Data on Spliceosome Modulators
The following tables summarize key quantitative data for several prominent spliceosome modulators, providing a comparative overview of their potency and clinical relevance.
| Modulator | Target | Cell Line/Disease | IC50/EC50 | Reference(s) |
| Pladienolide B | SF3B1 | Gastric Cancer Cell Lines | 1.6 ± 1.2 nM (mean) | [15] |
| HEL (Erythroleukemia) | 1.5 nM | [3][18] | ||
| K562 (Erythroleukemia) | 25 nM | [3][18] | ||
| Breast Cancer Cell Lines | ~1 nM | [10] | ||
| E7107 | SF3B1 | Human Tumor Cell Lines | 1.0 - 20 nM | [19] |
| Spliceostatin A | SF3B1 | Human Cancer Cell Lines | 0.6 - 9.6 nM | [20] |
| CWR22Rv1 (Prostate Cancer) | 3.3 nM (analogue) | [1] | ||
| Normal B (CD19+) Lymphocytes | 12.1 nM | [21] | ||
| Normal T (CD3+) Lymphocytes | 61.7 nM | [21] | ||
| H3B-8800 | SF3B1 | SF3B1-mutant Panc05.04 | Induces apoptosis at >25nM | [22][23] |
| Sudemycin D6 | SF3B1 | SK-MEL-2 (Melanoma) | 39 nM | [6] |
| JeKo-1 (Mantle Cell Lymphoma) | 26 nM | [6] | ||
| HeLa (Cervical Cancer) | 50 nM | [6] | ||
| SK-N-AS (Neuroblastoma) | 81 nM | [6] | ||
| Branaplam | HTT pre-mRNA | Huntington's Disease Patient-derived cells | <10 nM | [3][12] |
| Modulator | Disease | Clinical Trial Phase | Key Efficacy/Pharmacokinetic Findings | Reference(s) |
| Risdiplam | Spinal Muscular Atrophy (SMA) | Approved | Significant improvement in motor function in Type 1, 2, and 3 SMA patients. Achieved widespread distribution, including the central nervous system. | [10][21] |
| H3B-8800 | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML), Chronic Myelomonocytic Leukemia (CMML) | Phase I | Dose-proportional plasma exposure. Showed target engagement (splicing modulation) in blood cells. No complete or partial responses observed, but some patients achieved transfusion independence. | [16][19][24] |
| E7107 | Advanced Solid Tumors | Phase I | Maximum tolerated dose (MTD) of 4.0 mg/m². Dose-dependent pharmacokinetics. Showed in vivo spliceosome inhibition. No complete or partial responses during treatment were observed. | [1][17][18][19][25] |
Experimental Protocols
The identification and characterization of spliceosome modulators rely on a variety of specialized assays. Below are detailed methodologies for key experiments.
In Vitro Splicing Assay
This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
Radiolabeled pre-mRNA substrate (e.g., containing a single intron)
-
Splicing reaction buffer (containing ATP, MgCl₂, KCl)
-
Proteinase K
-
Phenol:chloroform
-
Denaturing polyacrylamide gel
Protocol:
-
Prepare a master mix of the splicing reaction buffer, ATP, and other required salts.
-
Incubate the nuclear extract with the test compound or DMSO (vehicle control) for a predetermined time on ice.
-
Add the radiolabeled pre-mRNA substrate to initiate the splicing reaction.
-
Incubate the reaction at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).
-
Stop the reaction by adding proteinase K to digest the proteins.
-
Extract the RNA using phenol:chloroform and precipitate with ethanol.
-
Resuspend the RNA pellet and run the samples on a denaturing polyacrylamide gel.
-
Visualize the RNA species (pre-mRNA, mRNA, lariat (B8276320) intron, and splicing intermediates) by autoradiography.
-
Quantify the band intensities to determine the percentage of splicing inhibition.[26][27]
Cell-Based Splicing Reporter Assay
This assay utilizes a minigene reporter system to monitor the effect of a compound on alternative splicing in living cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Splicing reporter plasmid (e.g., a dual-luciferase or fluorescent reporter containing a target exon with flanking introns)
-
Transfection reagent
-
Cell lysis buffer
-
Luciferase or fluorescence plate reader
Protocol:
-
Seed cells in a multi-well plate and allow them to attach.
-
Transfect the cells with the splicing reporter plasmid.
-
After an appropriate incubation period (e.g., 24 hours), treat the cells with various concentrations of the test compound or DMSO.
-
Incubate for a further period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter signals (e.g., firefly and Renilla luciferase activity or GFP and RFP fluorescence).
-
Calculate the ratio of the two reporter signals, which reflects the ratio of the two splice isoforms.
-
A change in this ratio indicates that the compound has modulated the splicing of the reporter minigene.[13][28][29]
RT-qPCR for Splicing Isoform Quantification
This method is used to quantify the relative abundance of different splice isoforms in cells or tissues treated with a spliceosome modulator.
Materials:
-
Total RNA isolated from treated and untreated cells/tissues
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers specific for each splice isoform (e.g., one primer spanning the unique exon-exon junction of a specific isoform)
-
qPCR instrument
Protocol:
-
Isolate high-quality total RNA from the samples of interest.
-
Perform reverse transcription to synthesize cDNA.
-
Design and validate primer pairs that specifically amplify each splice isoform. For exon skipping/inclusion events, one primer can be designed within the alternative exon, while the other is in a constitutive exon to detect the inclusion isoform. For the skipping isoform, a primer can be designed to span the junction of the two flanking constitutive exons.
-
Set up qPCR reactions for each isoform and a reference gene in triplicate.
-
Run the qPCR program and collect the fluorescence data.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in the expression of each isoform between treated and untreated samples, normalized to the reference gene.[9][22]
Signaling Pathways and Visualizations
Spliceosome modulators can have profound effects on cellular signaling by altering the splicing of key regulatory proteins. The following diagrams, generated using the DOT language for Graphviz, illustrate the spliceosome assembly pathway and examples of downstream signaling affected by splicing modulation.
The Canonical Spliceosome Assembly Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Signaling Pathways Driving Aberrant Splicing in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of survival motor neuron protein (SMN) in protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Antitumor Modulators of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Proteasome inhibitor-induced modulation reveals the spliceosome as a specific therapeutic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of the Apoptosis Gene Bcl-x Function Through Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aberrant RNA Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of computational and structural biology in the development of small-molecule modulators of the spliceosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aberrant Bcl-x splicing in cancer: from molecular mechanism to therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Driver Oncogenes Shape and Are Shaped by Alternative Splicing Mechanisms in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthetic Spliceosome Probes and Modulators - Thomas Webb [grantome.com]
- 21. Making pretty diagrams with GraphViz [steveliles.github.io]
- 22. Therapeutic Targeting of Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Graphviz [graphviz.org]
- 24. Regulation of Mcl-1 alternative splicing by hnRNP F, H1 and K in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. style | Graphviz [graphviz.org]
- 27. Frontiers | Modulation of the Apoptosis Gene Bcl-x Function Through Alternative Splicing [frontiersin.org]
- 28. The spinal muscular atrophy disease protein SMN is linked to the Rho-kinase pathway via profilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Scalable Synthesis of (3S,17S)-FD-895 for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: FD-895 is a potent spliceosome modulator that has garnered significant interest in cancer research. Its complex structure, featuring a 12-membered macrolide core and a highly functionalized side chain, presents a formidable synthetic challenge. This document provides a detailed protocol for the scalable synthesis of (3S,17S)-FD-895, an analogue with demonstrated biological activity. The synthesis is based on the convergent approach developed by Burkart and coworkers, which involves the preparation of a macrocyclic core and a vinylstannane side chain, followed by a key Stille coupling reaction.[1][2]
Synthetic Strategy Overview
The synthesis of this compound is achieved through a convergent strategy that couples the macrocyclic core with the functionalized side chain in the final steps. This approach allows for the independent synthesis and optimization of the two key fragments, maximizing overall efficiency. The key transformations include a Ring-Closing Metathesis (RCM) to form the 12-membered lactone and a palladium-catalyzed Stille cross-coupling to connect the two fragments.
Caption: Convergent synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the scalable synthesis of the vinylstannane side chain, the macrocyclic core, and the final Stille coupling to yield this compound.
| Step | Key Reagents/Catalysts | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Side Chain Synthesis | ||||||
| Crimmins' Aldol Reaction | Crimmins' Auxiliary, TiCl4, (-)-Sparteine | CH2Cl2 | -78 to rt | 12 | ~70-80 | [3] |
| Hydrostannylation | Alkyne precursor, n-Bu3SnH, PdCl2(PPh3)2 | THF | 0 | 0.75 | ~90 | [1] |
| Core Synthesis | ||||||
| Sammakia Aldol Addition | Dichlorophenylborane, (-)-sparteine | CH2Cl2 | -78 to 0 | 4 | ~85 | [4] |
| Ring-Closing Metathesis | Diene precursor, Grubbs II or Hoveyda-Grubbs II | Toluene (B28343) or CH2Cl2 | 40-110 | 2-12 | ~80-90 | [4] |
| Final Coupling | ||||||
| Stille Cross-Coupling | Vinylstannane (2), Macrocyclic Core (3), XPhos Pd G2, CuCl, KF | t-BuOH | 50 | 12 | 75-85 | [1][2] |
Experimental Protocols
I. Synthesis of the Vinylstannane Side Chain
The synthesis of the vinylstannane side chain is a multi-step process that establishes the stereocenters of the side chain. A key step is the hydrostannylation of a terminal alkyne to generate the desired vinylstannane.
Protocol: Hydrostannylation of Alkyne Precursor
-
To a solution of the alkyne precursor (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere, add PdCl2(PPh3)2 (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add n-Bu3SnH (2.3 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 45 minutes.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield a crude oil.
-
Extract the crude product with hexanes and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure. Repeat the extraction and filtration process twice to obtain the crude vinylstannane side chain, which can be used in the next step without further purification.
II. Synthesis of the Macrocyclic Core
The macrocyclic core is constructed through a sequence of stereoselective reactions, culminating in a Ring-Closing Metathesis (RCM) to form the 12-membered lactone.
Protocol: Ring-Closing Metathesis (RCM)
-
Dissolve the linear diene precursor (1.0 eq) in anhydrous and degassed toluene or CH2Cl2 (0.001-0.01 M) in a flame-dried flask under an argon atmosphere.
-
Add a solution of Grubbs II or Hoveyda-Grubbs II catalyst (0.05-0.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 40-110 °C, depending on the catalyst and substrate) and stir for 2-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the macrocyclic core.
III. Final Assembly: Stille Cross-Coupling
The final step in the synthesis of this compound is the palladium-catalyzed Stille cross-coupling of the vinylstannane side chain and the macrocyclic core.
Protocol: Stille Cross-Coupling
-
To a flame-dried 50 mL flask, add the vinylstannane side chain (1.05 eq) and the macrocyclic core (1.0 eq).
-
Dry the mixture by rotary evaporation from benzene.
-
To the dried mixture, add CuCl (2.0 eq), KF (2.0 eq), and XPhos Pd G2 (0.1 eq).
-
Add anhydrous t-BuOH (0.02 M) to the flask.
-
Purge the reaction vessel with argon.
-
Heat the mixture to 50 °C and stir overnight. The solution will typically turn into a gray, cloudy mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This protocol outlines a scalable and convergent synthesis of this compound suitable for producing research quantities of this important spliceosome modulator. The key steps of Ring-Closing Metathesis and Stille cross-coupling are robust and have been optimized for high yields. By following these detailed procedures, researchers can access this valuable compound for further investigation into its biological activity and potential therapeutic applications.
References
Application Notes and Protocols for the Synthesis of (3S,17S)-FD-895 via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of (3S,17S)-FD-895 and its analogues, with a particular focus on the pivotal Stille coupling reaction. The protocols and data presented are compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility.
This compound is a potent spliceosome modulator with significant anti-cancer properties.[1][2] Its complex molecular architecture necessitates a convergent synthetic strategy, wherein the final carbon-carbon bond formation is often achieved through a palladium-catalyzed Stille cross-coupling reaction.[3][4] This method offers the advantage of mild reaction conditions and tolerance to a wide range of functional groups, making it ideal for late-stage coupling of complex fragments.[5][6]
Retrosynthetic Analysis of FD-895
The synthesis of FD-895 is strategically designed to couple the macrocyclic core with the highly functionalized side chain in the final steps.[3][7] This convergent approach allows for the independent synthesis and optimization of each fragment before their union. The key disconnection point is the C11-C12 bond, which is formed via the Stille coupling of a vinylstannane side chain and a vinyl iodide-containing macrocyclic core.[3][8]
Caption: Retrosynthetic analysis of FD-895.
Experimental Protocols
The following protocols are based on established and published procedures for the synthesis of FD-895 and its analogues.
General Protocol for Stille Coupling in the Synthesis of FD-895 Analogues
This general procedure has been successfully applied to the synthesis of various FD-895 stereoisomers.[4]
Materials:
-
Macrocyclic core (vinyl iodide) (1.0 eq)
-
Vinylstannane side chain (1.1 - 1.5 eq)[4]
-
Copper(I) chloride (CuCl) (1.5 - 2.0 eq)[4]
-
Potassium fluoride (B91410) (KF) (1.5 - 2.0 eq)[4]
-
XPhos Pd G2 catalyst (0.01 - 0.05 eq)[4]
-
Anhydrous tert-Butanol (t-BuOH)
-
Benzene (B151609) (for azeotropic drying)
-
Argon gas
Procedure:
-
Preparation: In a 50 mL flask, combine the macrocyclic core and the vinylstannane.[4]
-
Drying: Dry the mixture by rotary evaporation of benzene to remove residual moisture.[4]
-
Reagent Addition: To the dried mixture, sequentially add CuCl, KF, and the XPhos Pd G2 catalyst.[4]
-
Solvent Addition: Add anhydrous t-BuOH (1 to 10 mL).[4]
-
Inert Atmosphere: Purge the reaction vessel with argon gas.[4]
-
Reaction: Heat the mixture to 50 °C and stir overnight (approximately 12-16 hours). The solution will typically turn into a gray, cloudy mixture.[4][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:3 acetone/CH₂Cl₂ eluent.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride.[10][11]
-
Filter the mixture to remove the precipitate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired FD-895 analogue.[9]
Specific Example: Synthesis of this compound
This protocol provides specific quantities for the synthesis of the parent compound, FD-895.[4]
Reagents:
-
Macrocyclic core 5 (0.125 g, 0.268 mmol, 1.0 eq)
-
Vinylstannane 4 (0.208 g, 0.402 mmol, 1.5 eq)
-
CuCl (39.8 mg, 0.402 mmol, 1.5 eq)
-
KF (23.4 mg, 0.403 mmol, 1.5 eq)
-
XPhos Pd G2 (11.0 mg, 0.011 mmol, 0.05 eq)
-
Anhydrous t-BuOH (10 mL)
Yield: 121.0 mg (80%)[4]
Quantitative Data
The Stille coupling has been employed to synthesize a variety of FD-895 analogues with differing stereochemistry. The yields for these transformations are summarized in the table below.
| Product | Macrocyclic Core | Vinylstannane | Core:Stannane (eq) | Catalyst (eq) | Additives (eq) | Yield (%) | Reference |
| FD-895 | Core 5 | Stannane 4 | 1.0 : 1.5 | 0.05 | CuCl (1.5), KF (1.5) | 80 | [4] |
| 3S-FD-895 (1a) | Core 5a | Stannane 4 | 1.0 : 1.5 | 0.05 | CuCl (1.5), KF (1.5) | 85 | [4] |
| 7R-FD-895 (1b) | Core 5b | Stannane 4 | 1.0 : 1.05 | 0.1 | CuCl (2.0), KF (2.0) | 75 | [4] |
Mandatory Visualizations
Experimental Workflow for Stille Coupling in FD-895 Synthesis
Caption: Experimental workflow for FD-895 synthesis.
Biological Signaling Pathway of FD-895
FD-895 functions as a spliceosome modulator by targeting the SF3B complex, a core component of the spliceosome.[1][12] This interaction leads to the inhibition of the splicing process, resulting in the retention of introns in messenger RNA (mRNA).[12][13] The accumulation of unspliced mRNA transcripts can trigger downstream cellular stress pathways, ultimately leading to apoptosis, or programmed cell death, in cancer cells.[12]
Caption: FD-895 mechanism of action.
References
- 1. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Stabilized Cyclopropane Analogs of the Splicing Inhibitor FD-895 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 13. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
Application Notes and Protocols for In Vitro Cell-Based Assays for (3S,17S)-FD-895
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,17S)-FD-895 is a potent anti-cancer agent that functions as a modulator of the spliceosome, the cellular machinery responsible for RNA splicing.[1] By targeting the SF3b complex, a core component of the spliceosome, this compound induces intron retention in pre-mRNA, leading to apoptosis in a variety of cancer cells.[2][3] This compound has shown significant pro-apoptotic activity in numerous cancer cell lines, including those derived from leukemia, lymphoma, breast, colon, and cervical cancers.[4][5] Notably, its efficacy appears to be independent of common poor prognostic factors such as TP53 or SF3B1 mutations.[2][6] Furthermore, this compound has been observed to modulate the Wnt signaling pathway, a critical pathway in cancer development and progression.[4][7]
These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound. The assays described herein are designed to assess its cytotoxicity, ability to induce apoptosis, and its impact on RNA splicing.
Data Presentation
The following table summarizes the quantitative data for this compound and its analogues from cell growth inhibition assays.
| Compound | Cell Line | Assay | Endpoint | Value (nM) |
| This compound (1g) | HCT-116 (human colorectal carcinoma) | MTS | GI₅₀ | 143 |
| Natural FD-895 (1) | HCT-116 | MTS | GI₅₀ | < 10 |
| 3S-FD-895 (1a) | HCT-116 | MTS | GI₅₀ | < 10 |
| 17S-FD-895 (1d) | HCT-116 | MTS | GI₅₀ | < 10 |
| 17-methoxy-FD-895 (1e) | HCT-116 | MTS | GI₅₀ | < 10 |
Data extracted from a study on stereochemical analogues of FD-895, where this compound is denoted as analogue 1g.[8]
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTS-Based)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-468, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound using DiOC₆ and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DiOC₆ (3,3'-dihexyloxacarbocyanine iodide)
-
Propidium Iodide (PI)
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS containing 40 µM DiOC₆ and 15 µM PI.[5]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Viable cells will be DiOC₆ positive and PI negative.
Intron Retention Analysis (RT-PCR)
This protocol assesses the ability of this compound to induce intron retention, a hallmark of its spliceosome-modulating activity.
Materials:
-
Cancer cell lines (e.g., Jeko-1, Mino, JVM2, HeLa, HCT116, MCF-7, MDA-MB-468)[5]
-
Complete cell culture medium
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents
-
Primers flanking an intron of a target gene (e.g., DNAJB1)[3]
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Seed 1 x 10⁶ cells per well in a 6-well plate and treat with 100 nM this compound for 4 hours.[5]
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform PCR using primers that flank an intron of the target gene. This will amplify both the spliced and unspliced transcripts.
-
Analyze the PCR products by agarose gel electrophoresis. An increase in the band corresponding to the unspliced transcript in treated cells compared to untreated cells indicates intron retention.
Visualizations
Caption: Workflow for in vitro characterization of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 2. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B [escholarship.org]
- 8. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxicity of (3S,17S)-FD-895 with an MTS-Based Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3S,17S)-FD-895 is a stereochemical analogue of FD-895, a potent macrolide natural product that targets the human spliceosome.[1] The parent compound, FD-895, and its analogues function by modulating the SF3B complex, a core component of the spliceosome.[1][2] This interaction leads to an early pattern of mRNA intron retention, disrupting the splicing process and ultimately inducing apoptosis in cancer cells.[3][4] This mechanism has shown efficacy in various cancer cell lines, including chronic lymphocytic leukemia, ovarian cancer, and renal cancer.[3][5] Studies have also indicated that FD-895 can modulate the Wnt signaling pathway by downregulating key transcripts, further contributing to its anti-cancer effects.[6][7][8]
The MTS assay is a robust, colorimetric method used to assess cell viability.[9] The assay relies on the reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by NAD(P)H-dependent dehydrogenase enzymes in metabolically active, viable cells.[9][10] This reaction produces a soluble formazan (B1609692) product that can be quantified by measuring its absorbance, typically at 490 nm.[9][10] The amount of formazan produced is directly proportional to the number of viable cells in the culture.[10] This application note provides a detailed protocol for using the MTS assay to determine the cytotoxic effects of this compound on a selected cancer cell line.
Signaling Pathway of FD-895
Caption: Mechanism of this compound inducing apoptosis via spliceosome inhibition.
Experimental Protocol
This protocol details the steps for assessing the cell viability of a cancer cell line (e.g., HCT116, HeLa, or Jurkat) following treatment with this compound using an MTS assay in a 96-well plate format.
Materials and Reagents
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, 96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Step-by-step workflow for the MTS cell viability assay.
Detailed Methodology
1. Cell Seeding: a. Culture the selected cancer cell line until it reaches approximately 80% confluency. b. Harvest the cells and perform a cell count to determine the concentration. c. Dilute the cells in a complete culture medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well. d. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells with medium only to serve as a background control (blank). f. Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and recover.
2. Compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound in sterile DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations for treatment. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the IC₅₀ value. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound. d. For control wells, add 100 µL of medium with the same percentage of DMSO used in the treatment wells (vehicle control). e. Each concentration and control should be tested in triplicate.
3. Incubation: a. Return the plate to the incubator and incubate for the desired exposure period, for example, 48 hours.[5] The optimal time may vary depending on the cell line and the compound's mechanism of action.
4. MTS Reagent Addition and Measurement: a. After the incubation period, add 20 µL of the MTS reagent directly to each well, including the blank and control wells.[11][12] b. Gently tap the plate to mix. c. Incubate the plate for 1 to 4 hours at 37°C, protected from light.[10][11] The incubation time should be optimized to ensure the absorbance values are within the linear range of the microplate reader. d. After incubation, measure the absorbance at 490 nm using a microplate reader.[9][12]
Data Analysis
-
Background Subtraction: Subtract the average absorbance value of the blank wells (medium only) from all other absorbance readings.
-
Calculate Percentage Viability: The viability of cells in each treated well is expressed as a percentage relative to the vehicle-treated control cells using the following formula:
% Cell Viability = [(Absorbance of Treated Well - Average Absorbance of Blank) / (Average Absorbance of Vehicle Control - Average Absorbance of Blank)] x 100[13]
Data Presentation
The quantitative results should be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| This compound Conc. (µM) | Mean Absorbance (490 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.21 ± 0.07 | 96.8% |
| 0.1 | 1.05 ± 0.06 | 84.0% |
| 1.0 | 0.65 ± 0.05 | 52.0% |
| 10.0 | 0.21 ± 0.03 | 16.8% |
| Blank (Medium Only) | 0.05 ± 0.01 | N/A |
| Note: The data shown are for illustrative purposes only. |
References
- 1. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 6. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 8. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cohesionbio.com [cohesionbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for In Vivo Efficacy Studies of (3S,17S)-FD-895
Audience: Researchers, scientists, and drug development professionals.
Introduction (3S,17S)-FD-895 is a synthetic analogue of the natural product FD-895, a potent small molecule modulator of the spliceosome.[1] The spliceosome is the cellular machinery responsible for RNA splicing, a critical process in gene expression.[2] In many cancers, the spliceosome is mutated or its activity is altered, making it an attractive therapeutic target.[2][3] this compound, like its parent compound, targets the SF3B complex of the spliceosome, inducing an early pattern of mRNA intron retention, which ultimately leads to apoptosis in cancer cells.[3][4][5] This pro-apoptotic activity has been observed in various cancer cell lines, including those from solid tumors and hematologic malignancies like Chronic Lymphocytic Leukemia (CLL).[3][6] Notably, this effect can occur independently of poor prognostic factors such as TP53 mutational status.[2][3] The (3S,17S) analogue was specifically developed to improve metabolic stability and in vivo half-life, making it a more suitable candidate for clinical evaluation.[1][7]
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the anti-tumor efficacy, pharmacodynamics, and safety of this compound in preclinical cancer models.
Proposed Mechanism of Action
This compound exerts its anti-cancer effects by binding to the SF3B complex within the spliceosome. This inhibition disrupts the normal splicing process, leading to the retention of introns in specific mRNAs.[3][8] This aberrant splicing affects genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and signal transduction, including the Wnt signaling pathway.[4][8][9] The accumulation of improperly spliced mRNA transcripts triggers cellular stress and activates the apoptotic cascade, leading to preferential death of cancer cells.[3][10]
Caption: Proposed signaling pathway for this compound.
Experimental Design: In Vivo Efficacy Studies
A robust experimental design is critical for evaluating the therapeutic potential of this compound. Xenograft models using human cancer cell lines implanted in immunocompromised mice are a gold standard for preclinical efficacy testing.[11][12]
1. Animal Model Selection The choice of animal model is dependent on the cancer type being studied. Based on in vitro data for FD-895, both solid tumor and hematological malignancy models are relevant.[3][6]
| Parameter | Recommendation | Rationale |
| Mouse Strain | Immunocompromised mice: NU/J (Nude), NOD.CB17-Prkdcscid (SCID), or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™)[13] | These strains lack a functional immune system, allowing for the engraftment and growth of human tumor cells.[13] |
| Tumor Models | Cell Line-Derived Xenograft (CDX): Subcutaneous implantation of cancer cell lines (e.g., HCT-116, MCF-7, Raji, Jurkat).[4][6][14] | CDX models are well-established, reproducible, and allow for easy monitoring of tumor growth via calipers.[12][13] |
| Patient-Derived Xenograft (PDX): Implantation of tumor fragments from patients. | PDX models may better recapitulate the heterogeneity of human cancer.[11] | |
| Disseminated/Orthotopic Model: For hematological malignancies (e.g., A20 lymphoma murine model via intravenous injection).[2][15] | These models better mimic the systemic nature of leukemia/lymphoma.[15] |
2. Study Groups and Dosing A well-controlled study should include vehicle, treatment, and positive control groups.
| Group | Treatment | Dose Level | Dosing Route | Schedule |
| 1 | Vehicle Control (e.g., 10% DMSO in saline) | N/A | Match Treatment | Daily |
| 2 | This compound | Low Dose (e.g., X mg/kg) | IV, IP, or PO | Daily |
| 3 | This compound | High Dose (e.g., Y mg/kg) | IV, IP, or PO | Daily |
| 4 | Positive Control (e.g., Cisplatin)[6] | Z mg/kg | Per literature | Per literature |
Note: Dose levels for this compound should be determined by prior Maximum Tolerated Dose (MTD) studies. Dosing can be administered through all common routes (i.v., p.o., i.p. and s.c.).[13]
3. Experimental Workflow The general workflow for an in vivo efficacy study is outlined below.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Development
-
Cell Culture: Culture human cancer cells (e.g., HCT-116) in appropriate media until they reach ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and determine cell viability (e.g., via trypan blue). Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.[15]
-
Implantation: Anesthetize an immunocompromised mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 106 cells) into the right flank of the mouse.[13]
-
Monitoring: Monitor animals for tumor growth. Begin caliper measurements once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
Protocol 2: Drug Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable solvent like 100% DMSO.
-
Dosing Solution: On each dosing day, dilute the stock solution to the final desired concentration using a sterile vehicle (e.g., saline, PEG400). The final DMSO concentration should typically be less than 10%.
-
Administration: Administer the dosing solution to the mice via the chosen route (e.g., intraperitoneal injection) based on the animal's body weight.
Protocol 3: In Vivo Efficacy and Tolerability Assessment
-
Tumor Measurement: Measure tumor dimensions using digital calipers twice weekly.[13]
-
Body Weight: Record the body weight of each animal twice weekly as an indicator of general health and drug toxicity.[15]
-
Clinical Observations: Perform daily clinical observations to check for signs of distress, such as changes in posture, activity, or grooming.
-
Efficacy Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Protocol 4: Pharmacodynamic (PD) Marker Analysis To confirm that this compound is engaging its target in vivo, tumors should be analyzed for markers of spliceosome modulation and apoptosis induction.[3][16]
Caption: Workflow for pharmacodynamic (PD) marker analysis.
-
Tissue Collection: At the study endpoint, euthanize mice and excise tumors. Divide each tumor into sections for RNA, protein, and histological analysis.
-
Intron Retention Analysis (qRT-PCR):
-
Apoptosis Analysis (Western Blot):
-
Isolate total protein from a tumor section.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with antibodies against key apoptosis markers like cleaved PARP and Mcl-1 to confirm the induction of apoptosis.[3]
-
-
Apoptosis Analysis (Immunohistochemistry):
-
Fix a tumor section in formalin and embed in paraffin.
-
Perform immunohistochemistry (IHC) using an antibody for cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[16]
-
Alternatively, perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Summary of Endpoints and Data Presentation
All quantitative data should be clearly summarized for interpretation and comparison.
Table 1: Primary Efficacy Endpoints
| Parameter | Metric | Treatment Group 1 | Treatment Group 2 | Control Group |
|---|---|---|---|---|
| Mean Tumor Volume | mm³ (Mean ± SEM) | |||
| Tumor Growth Inhibition | % TGI | N/A |
| Median Survival | Days | | | |
Table 2: Safety and Tolerability Endpoints
| Parameter | Metric | Treatment Group 1 | Treatment Group 2 | Control Group |
|---|---|---|---|---|
| Mean Body Weight Change | % Change from Baseline | |||
| Treatment-Related Deaths | Number of Animals |
| Clinical Observations | Summary of Findings | | | |
Table 3: Pharmacodynamic Endpoints
| Parameter | Metric | Treatment Group 1 | Treatment Group 2 | Control Group |
|---|---|---|---|---|
| Intron Retention (Gene X) | Relative Fold Change | |||
| Cleaved Caspase-3 | % Positive Cells (IHC) |
| Cleaved PARP | Relative Protein Level | | | |
References
- 1. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 2. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 7. ashpublications.org [ashpublications.org]
- 8. haematologica.org [haematologica.org]
- 9. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Cell Line Efficacy Studies [jax.org]
- 14. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 15. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Testing (3S,17S)-FD-895 Efficacy in HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and experimental protocols for evaluating the efficacy of (3S,17S)-FD-895, a spliceosome modulator, on the human colon cancer cell line HCT116. HCT116 cells are a well-characterized line used extensively in cancer research and are known to be responsive to apoptosis-inducing agents.[1][2][3] this compound has been shown to exhibit growth inhibitory activity against HCT116 cells, making this an important model system to study its mechanism of action.[4] These protocols will guide researchers through the necessary steps to assess the cytotoxic and apoptotic effects of this compound on HCT116 cells.
HCT116 Cell Line Characteristics
HCT116 is a human colorectal carcinoma cell line derived from an adult male.[3][5] These cells exhibit an epithelial-like morphology and grow as an adherent monolayer.[1][5] Genetically, they are characterized by a mutation in codon 13 of the KRAS proto-oncogene.[2][3] HCT116 cells are near-diploid and are a suitable model for studying colorectal cancer progression, drug screening, and mechanisms of apoptosis.[1][2]
| Characteristic | Description |
| Cell Type | Human Colorectal Carcinoma |
| Morphology | Epithelial-like[1][3][5] |
| Growth Properties | Adherent, Monolayer[1][5] |
| Doubling Time | Approximately 25-35 hours[1] |
| Key Genetic Feature | KRAS G13D mutation[1][2] |
Efficacy of this compound on HCT116 Cells
This compound is a stereoisomer of the natural product FD-895, a potent spliceosome modulator that has been shown to induce apoptosis in various cancer cell lines.[6][7][8] Studies have demonstrated that this compound exhibits significant growth inhibitory activity in HCT116 cells.
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HCT116 | MTS Cell Viability | GI₅₀ (72h) | 143 nM[4] |
Experimental Protocols
Cell Culture and Maintenance
Protocol for Culturing HCT116 Cells:
-
Medium: Use McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended seeding density of 2 x 10⁴ cells/cm².[1]
-
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI₅₀) of this compound.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[4]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTS Reagent: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[9][10][11]
-
Cell Seeding and Treatment: Seed HCT116 cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[10]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.[10]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12][13][14][15]
-
Cell Lysis: Treat HCT116 cells with this compound. Lyse the cells using a chilled cell lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (DEVD-pNA).[12][14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[12][14]
-
Measurement: Measure the absorbance at 405 nm.[12][13] The absorbance is proportional to the caspase-3 activity.
Western Blot Analysis
This technique is used to detect changes in the expression of key apoptosis-related proteins.
-
Protein Extraction: Treat HCT116 cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
Key Apoptosis Markers for Western Blotting in HCT116:
| Protein | Expected Change with Apoptosis Induction | Role in Apoptosis |
| Cleaved Caspase-3 | Increase | Executioner caspase[16][17][18] |
| Cleaved PARP | Increase | Substrate of activated caspases, marker of apoptosis[16][17][19][20][21][22] |
| Bax | Increase | Pro-apoptotic Bcl-2 family protein[16][17][18] |
| Bcl-2 | Decrease | Anti-apoptotic Bcl-2 family protein[16][17][18] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Apoptosis Signaling Pathway in HCT116 Cells
Caption: Proposed apoptotic signaling pathway of this compound in HCT116 cells.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. HCT116 cells - Wikipedia [en.wikipedia.org]
- 3. accegen.com [accegen.com]
- 4. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Induction of p53-Independent Apoptosis and G1 Cell Cycle Arrest by Fucoidan in HCT116 Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biogot.com [biogot.com]
- 15. mpbio.com [mpbio.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activations of Both Extrinsic and Intrinsic Pathways in HCT 116 Human Colorectal Cancer Cells Contribute to Apoptosis through p53-Mediated ATM/Fas Signaling by Emilia sonchifolia Extract, a Folklore Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of (3S,17S)-FD-895 in an A20 Lymphoma Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A20 cell line, a B-cell lymphoma originating from a BALB/c mouse, serves as a critical tool in the preclinical evaluation of novel cancer therapeutics.[1][2][3][4] This syngeneic model is particularly valuable for immuno-oncology research, as it allows for the study of therapeutic agents in the context of a competent immune system.[5][6][7] (3S,17S)-FD-895 is a stereoisomer of FD-895, a member of the polyketide family of natural products that have been identified as potent spliceosome modulators.[1][4] By targeting the SF3b complex of the spliceosome, FD-895 and its analogues induce intron retention in pre-mRNA, leading to apoptosis in cancer cells.[1][8] This document provides detailed application notes and protocols for the evaluation of this compound in the A20 murine lymphoma model.
Data Presentation
In Vitro Activity of FD-895 and its Analogues
The following table summarizes the in vitro cell growth inhibitory activities of FD-895 and its various stereoisomers, including this compound, against the HCT116 human colon carcinoma cell line. While not specific to the A20 cell line, this data provides a comparative baseline for the potency of these compounds. Notably, the this compound isomer (designated as 1g ) exhibits significantly lower potency compared to other analogues.
| Compound | Stereochemistry | GI₅₀ (nM)[4] |
| FD-895 (1) | Natural Product | < 10 |
| 3S-FD-895 (1a) | 3S | < 10 |
| 17S-FD-895 (1d) | 17S | < 10 |
| This compound (1g) | 3S, 17S | 143 |
| 7R-17S-FD-895 (1h) | 7R, 17S | 860 |
In Vivo Efficacy of Spliceosome Modulators in the A20 Murine Model
Direct in vivo efficacy data for the this compound stereoisomer in the A20 model is not currently available in the reviewed literature. However, studies on the related spliceosome modulator, pladienolide-B (PLAD-B), have demonstrated significant anti-tumor effects in this model. The data below is for PLAD-B and serves as a reference for the potential outcomes of spliceosome modulation in the A20 model.
| Treatment Group | Outcome | Statistical Significance | Reference |
| Pladienolide-B | Tumor regression and improved survival | P<0.001 | [1] |
| Vehicle Control | Progressive tumor growth | - | [1] |
Experimental Protocols
A20 Cell Culture
This protocol outlines the steps for the proper culture and maintenance of the A20 cell line.
Materials:
-
A20 cell line (ATCC® TIB-208™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Thaw a cryopreserved vial of A20 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cells at 150 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability daily. A20 cells grow in suspension.
-
Maintain the cell culture by adding fresh medium to keep the cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
To subculture, determine the cell viability and density using Trypan Blue exclusion. Centrifuge the required volume of cell suspension, aspirate the supernatant, and resuspend the cells in fresh medium at the desired seeding density.
Establishment of the A20 Syngeneic Murine Model
This protocol describes the subcutaneous implantation of A20 cells to establish tumors in BALB/c mice.
Materials:
-
A20 cells in exponential growth phase
-
Female BALB/c mice (6-8 weeks old)
-
Sterile PBS
-
Matrigel® (optional, but can improve tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Animal clippers
-
70% Ethanol
-
Digital calipers
Procedure:
-
Harvest A20 cells from culture and perform a cell count and viability assessment. Cell viability should be >95%.
-
Wash the cells twice with sterile PBS by centrifugation at 150 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 1 x 10⁷ cells/mL.
-
Prepare the injection site on the right flank of the BALB/c mice by shaving the fur and wiping with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ A20 cells) into the prepared flank of each mouse.
-
Monitor the mice daily for general health and tumor development.
-
Once tumors become palpable, measure the tumor volume every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
In Vivo Efficacy Evaluation of this compound
This protocol provides a general framework for assessing the anti-tumor activity of this compound in the established A20 tumor model. Dosing and formulation will need to be optimized based on the compound's characteristics.
Materials:
-
A20 tumor-bearing mice
-
This compound
-
Vehicle for solubilizing the compound (e.g., DMSO, PEG300, Tween 80, saline)
-
Dosing syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Prepare the formulation of this compound in a suitable vehicle. The final concentration should be determined based on the desired dose and a tolerable injection volume.
-
On day 0 of treatment, record the initial tumor volume and body weight of each mouse.
-
Administer this compound to the treatment group via the determined route (e.g., intraperitoneal, intravenous, or oral). The control group should receive an equivalent volume of the vehicle.
-
The treatment schedule should be defined (e.g., daily, every other day for a specified number of cycles). Based on studies with the related compound pladienolide-B, a daily administration for 5 consecutive days can be a starting point.[1]
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) compared to the control group.
-
A secondary endpoint can be overall survival. Mice should be monitored until a predetermined endpoint is reached (e.g., tumor volume exceeding 2000 mm³ or signs of significant morbidity).
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, RNA sequencing, or Western blot).
Visualization of Pathways and Workflows
Signaling Pathway of FD-895
FD-895 acts as a spliceosome modulator, leading to intron retention and subsequent apoptosis. It has also been shown to downregulate the Wnt/β-catenin signaling pathway.[3][9][10]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating this compound in the A20 murine model.
Caption: Workflow for in vivo evaluation.
References
- 1. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A20 Xenograft Model | Xenograft Services [xenograft.net]
- 7. labcorp.com [labcorp.com]
- 8. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 9. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
Application of (3S,17S)-FD-895 in Leukemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,17S)-FD-895 is a potent and stabilized synthetic analog of the natural product FD-895, a macrocyclic polyketide that functions as a modulator of the spliceosome.[1] By targeting the SF3B1 (splicing factor 3b subunit 1) component of the U2 small nuclear ribonucleoprotein (snRNP), this compound and its parent compound induce widespread intron retention in pre-mRNA, leading to apoptosis in cancer cells.[2][3] This targeted disruption of RNA splicing has shown significant therapeutic potential in various hematological malignancies, particularly leukemia, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[2][4] Notably, these compounds exhibit selective cytotoxicity towards malignant cells while sparing normal hematopoietic cells, and their efficacy is maintained in leukemia cells with poor prognostic markers such as TP53 and SF3B1 mutations.[2][5] This document provides detailed application notes and experimental protocols for the use of this compound in leukemia research.
Mechanism of Action
This compound exerts its anti-leukemic effects by binding to the SF3B1 protein, a core component of the spliceosome.[3] This interaction inhibits the catalytic function of the spliceosome, leading to the retention of introns in messenger RNA (mRNA) transcripts.[2] The accumulation of incorrectly spliced mRNA triggers cellular stress responses and ultimately induces apoptosis.[2] One of the key downstream effects of this splicing modulation is the alteration of the Wnt signaling pathway and the splicing of apoptosis-related genes like MCL-1, promoting a pro-apoptotic state in leukemia cells.[6][7]
Data Presentation
In Vitro Cytotoxicity of FD-895 in Leukemia and Other Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of FD-895 in various cell lines, demonstrating its potent anti-cancer activity.
| Cell Line | Cancer Type | IC50 of FD-895 (nM) | Reference |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 5.1 - 138.7 | [6] |
| HCT116 (TP53 +/+) | Colon Cancer | 34.1 ± 2.4 | [5] |
| HCT116 (TP53 +/-) | Colon Cancer | 75.2 ± 2.5 | [5] |
| HCT116 (TP53 -/-) | Colon Cancer | 75.2 ± 2.5 | [5] |
| MCF-7 | Breast Cancer | 30.7 ± 2.2 | [5] |
| MDA-MB-468 | Breast Cancer | 415.0 ± 5.3 | [5] |
| HeLa | Cervical Cancer | 50.3 ± 3.5 | [5] |
| Normal PBMCs | Healthy Donor | > 450 | [5] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Flow Cytometry
This protocol details the measurement of apoptosis in leukemia cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Leukemia cell line (e.g., from a patient with CLL)
-
This compound
-
RPMI 1640 medium with 10% FBS
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed leukemia cells at a density of 1 x 10^6 cells/mL in a suitable culture flask or plate.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 100 nM) for 48 hours. Include a vehicle-treated control.[6]
-
Cell Harvesting: After incubation, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered apoptotic.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of changes in the expression of Mcl-1 and the cleavage of PARP, key markers of apoptosis, in response to this compound treatment.
Materials:
-
Leukemia cells
-
This compound
-
RIPA buffer with protease inhibitors
-
Primary antibodies against Mcl-1 and PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound (e.g., 100 nM) for 6 hours for Mcl-1 analysis and 24 hours for PARP analysis.[6]
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1 or PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system. An increase in cleaved PARP (89 kDa) and a decrease in Mcl-1 levels are indicative of apoptosis.[6]
Protocol 3: Analysis of Intron Retention by RT-PCR
This protocol allows for the qualitative assessment of intron retention in specific genes, such as DNAJB1, as a direct measure of this compound's splicing modulation activity.
Materials:
-
Leukemia cells
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
Taq polymerase and PCR reagents
-
Primers specific for spliced and unspliced isoforms of the target gene (e.g., DNAJB1)
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Cell Treatment: Treat 1 x 10^6 leukemia cells with 100 nM this compound for 4 hours.[5]
-
RNA Extraction: Isolate total RNA from the treated and untreated control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank an intron of the target gene. This will amplify both the spliced (shorter) and unspliced (longer, intron-retained) transcripts.
-
Gel Electrophoresis: Separate the PCR products on a 2% agarose gel.[8]
-
Visualization: Visualize the bands under UV light. An increase in the intensity of the higher molecular weight band (unspliced) in the treated sample compared to the control indicates intron retention.
References
- 1. RNA splicing modulation selectively impairs leukemia stem cell maintenance in secondary human AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Splicing Modulator Targeting Cancer Stem Cells in Acute Myeloid Leukemia – CIRM [cirm.ca.gov]
- 5. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scalable Synthesis of (3S,17S)-FD-895
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (3S,17S)-FD-895 and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the scalable synthesis of this compound?
A1: The synthesis of this compound is a convergent process that involves the preparation of two key fragments: the macrocyclic core and the side chain. These fragments are then coupled together in the final stages of the synthesis. The key reactions include a Ring-Closing Metathesis (RCM) to form the 12-membered macrolide and a Stille cross-coupling reaction to attach the side chain.[1][2] A scalable approach has been developed that enables the production of gram-scale quantities of the target molecule.[3]
Q2: Why is the stereochemistry at the C17 position important?
A2: The stereochemistry at the C17 position has a significant impact on the biological activity and stability of FD-895 analogues. Studies have shown that the (17S) configuration, as found in this compound, can lead to increased activity and stability compared to other stereoisomers.[1] This makes the stereoselective synthesis of the side chain a critical aspect of the overall process.
Q3: What are the main challenges in the Stille coupling step for this synthesis?
A3: The main challenges in the Stille coupling step include ensuring the high purity of the vinylstannane and the vinyl iodide coupling partners, the potential for oxidative homocoupling of the organostannane reagent, and the removal of toxic tin byproducts from the reaction mixture.[4] Careful control of reaction conditions and robust purification methods are necessary to overcome these challenges.
Q4: Are there alternatives to the Stille coupling for connecting the side chain and the core?
A4: While the Stille coupling is a well-established method for this synthesis, other cross-coupling reactions such as the Suzuki coupling could potentially be employed. However, the Stille reaction has been shown to be reliable for this complex system on a larger scale.[5] The choice of coupling reaction may depend on the specific substrates and the desired scale of the synthesis.
Q5: What is the purpose of using a second-generation Hoveyda-Grubbs catalyst in the RCM step?
A5: The second-generation Hoveyda-Grubbs catalyst is a robust and efficient catalyst for Ring-Closing Metathesis. It is known for its tolerance to various functional groups and its ability to promote the formation of macrocycles, which can be a challenging transformation.[1] Its use is critical for achieving a good yield in the formation of the 12-membered lactone core of FD-895.
Troubleshooting Guides
Stille Cross-Coupling of the Macrocyclic Core and Side Chain
Problem: Low or no yield of the coupled product.
| Potential Cause | Suggested Solution |
| Degraded Palladium Catalyst | Use a fresh batch of the palladium catalyst (e.g., XPhos Pd G2). Ensure proper storage of the catalyst under an inert atmosphere. |
| Impure Reactants | Purify the vinylstannane and vinyl iodide fragments immediately before use. Residual impurities can poison the catalyst. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon) before adding the catalyst. |
| Inefficient Transmetalation | The addition of copper(I) salts (e.g., CuCl) and fluoride (B91410) sources (e.g., KF) can accelerate the transmetalation step.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The reported procedure suggests heating to 50 °C.[1] |
Problem: Difficulty in removing tin byproducts.
| Potential Cause | Suggested Solution |
| Formation of Soluble Tin Species | After the reaction, perform a workup with a fluoride source (e.g., KF) to precipitate tin salts, which can then be removed by filtration. |
| Co-elution during Chromatography | Use a non-polar solvent wash to remove a significant portion of the tin byproducts before column chromatography. Slurrying the crude product in a solvent like MTBE followed by recrystallization can also be effective.[5] |
| Residual Tin in Final Product | Employ multiple purification steps, such as a combination of flash chromatography and recrystallization, to ensure the complete removal of tin residues. |
Ring-Closing Metathesis (RCM) for Macrolide Formation
Problem: Low yield of the desired macrocycle.
| Potential Cause | Suggested Solution |
| Catalyst Decomposition | Use freshly purified and degassed solvents (e.g., toluene). Ensure the reaction is performed under a strict inert atmosphere. |
| High Reaction Concentration | High concentrations can favor intermolecular reactions leading to dimerization or oligomerization. Perform the reaction under high dilution conditions by slow addition of the substrate to the catalyst solution.[1] |
| Substrate Purity | Ensure the diene precursor is of high purity, as impurities can inhibit or poison the catalyst. |
| Incorrect Catalyst | While the second-generation Hoveyda-Grubbs catalyst is reported to be effective, other RCM catalysts could be screened for improved performance.[1] |
Problem: Formation of dimeric or oligomeric byproducts.
| Potential Cause | Suggested Solution |
| Reaction Concentration is too High | The key to minimizing intermolecular reactions is to maintain a very low concentration of the diene substrate. This is typically achieved by adding the substrate solution dropwise to the refluxing solvent containing the catalyst over a long period.[1] |
| Slow Initiation of Cyclization | A higher reaction temperature might be necessary to favor the intramolecular cyclization over intermolecular reactions. |
Experimental Protocols
General Procedure for Stille Coupling
This protocol is adapted from the synthesis of this compound analogues.[1]
-
Combine the vinylstannane side chain (1.1 to 1.5 equivalents) and the macrocyclic core vinyl iodide (1 equivalent) in a flask and dry via rotary evaporation from benzene.
-
To the mixture, sequentially add CuCl (1.5 to 2.0 equivalents), KF (1.5 to 2.0 equivalents), and XPhos Pd G2 (0.01 to 0.05 equivalents).
-
Add anhydrous tert-butanol (B103910) as the solvent.
-
Purge the reaction vessel with Argon.
-
Heat the mixture to 50 °C and stir overnight. The solution will typically turn into a gray, cloudy mixture.
-
Upon completion, quench the reaction and proceed with aqueous workup and extraction.
-
Purify the crude product by flash column chromatography.
General Procedure for Ring-Closing Metathesis
This protocol is based on the macrocyclization step in the synthesis of the FD-895 core.[1]
-
Dissolve the diene precursor in anhydrous, degassed toluene (B28343) in a flask equipped with an addition funnel.
-
Heat the solution to reflux under an Argon atmosphere.
-
In a separate flask, dissolve the second-generation Hoveyda-Grubbs catalyst in anhydrous, degassed toluene.
-
Add the catalyst solution dropwise from the addition funnel to the refluxing solution of the diene over several hours.
-
After the addition is complete, continue to stir the reaction at reflux for a specified time (e.g., 5 hours), monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by filtering through a pad of Celite followed by flash column chromatography.
Visualizations
Caption: Workflow for the Stille cross-coupling reaction.
Caption: Workflow for the Ring-Closing Metathesis reaction.
Caption: General troubleshooting logic for low reaction yield.
References
- 1. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of FD-895 revealed through total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
improving the stability and solubility of (3S,17S)-FD-895
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing (3S,17S)-FD-895. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent spliceosome modulator in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stereoisomer of the natural product FD-895, a 12-membered macrolide. It functions as a spliceosome modulator by targeting the SF3b complex, a core component of the spliceosome machinery responsible for pre-mRNA splicing.[1][2] By binding to the SF3b complex, this compound inhibits its function, leading to intron retention and modulation of RNA splicing.[3][4] This disruption of normal splicing can induce apoptosis in cancer cells, making it a compound of interest for oncology research.[4] Studies have also shown that FD-895 and its analogs can modulate the Wnt signaling pathway.[3][5]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: this compound, like its parent compound and related macrolides such as Pladienolide B, has poor aqueous solubility.[1] For in vitro experiments, the recommended primary solvent is dimethyl sulfoxide (B87167) (DMSO).[1][6][7][8][9] It is also reported to be soluble in ethanol, methanol, and DMF.[1]
Troubleshooting Dissolution Issues:
-
Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[8] Always use fresh, high-purity, anhydrous DMSO.
-
Sonication/Vortexing: If the compound does not dissolve immediately, gentle warming or sonication can be applied to facilitate dissolution.[8]
-
Prepare a Concentrated Stock Solution: It is standard practice to prepare a high-concentration stock solution in DMSO (e.g., 1-10 mg/mL). This stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium for your experiment. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity.[2]
Q3: My this compound solution appears to be losing activity over time. Why is this happening and how can I prevent it?
A3: The FD-895 scaffold is known to have poor metabolic stability and is susceptible to degradation in aqueous solutions.[10] The primary degradation pathway is the hydrolysis of the 12-membered lactone ring, which results in a ring-opened, inactive seco-acid.[10][11] While this compound has been shown to have improved stability compared to the natural product FD-895, proper handling is still critical to ensure potency and reproducibility.[4]
Recommendations for Maintaining Stability:
-
Storage of Solid Compound: Store the solid form of this compound at -20°C or -80°C, protected from light and moisture.
-
Storage of Stock Solutions: Prepare stock solutions in anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[2] Stored correctly, DMSO stock solutions can be stable for up to 6 months.[2][8]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen DMSO stock. Avoid storing the compound in aqueous buffers for extended periods. The half-life of similar compounds in aqueous media can be very short.[10]
Q4: What are the key differences in activity and stability between FD-895 and the this compound stereoisomer?
A4: The stereochemistry at the C17 position has a significant impact on both the biological activity and stability of FD-895. The (3S,17S) stereoisomer (also referred to as 17S-FD-895) has demonstrated both increased stability and more potent anti-cancer activity compared to the natural (3S,17R)-FD-895.[1][4] In some studies, the 17S isomer showed up to 25 times stronger anticancer activity.[12] This makes this compound a more desirable candidate for drug development and experimental studies.
Quantitative Data Summary
The following table summarizes the cellular activity (GI₅₀) of various FD-895 analogues in HCT-116 cancer cells after a 72-hour treatment. This data highlights the impact of stereochemistry on potency.
| Compound ID | Description | GI₅₀ (nM) | Relative Potency vs. FD-895 |
| 1 | Natural FD-895 | < 10 | - |
| 1a | 3S-FD-895 | < 10 | Comparable |
| 1b | 7R-FD-895 | ~3000 | ~300-fold less active |
| 1c | 10R,11R-FD-895 | 41,300 | ~21,700-fold less active |
| 1d | This compound | < 10 | Comparable / Potentially Increased |
| 1g | 3S,17S-FD-895 (double modification) | 143 | ~52-fold less effective than 1a |
Data adapted from Chan et al., J Med Chem, 2023.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1 mg/mL or 10 mM). c. Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage (up to 6 months).[2][8]
Protocol 2: Assessment of Splice Modulation by RT-PCR
This protocol provides a general method to assess the intron retention activity of this compound.
-
Cell Treatment: a. Plate cancer cells (e.g., HCT-116, HeLa) at an appropriate density and allow them to adhere overnight. b. Prepare fresh serial dilutions of this compound from a DMSO stock solution in cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO). c. Treat cells with varying concentrations of this compound (e.g., 10 nM - 500 nM) for a specified time (e.g., 4-24 hours).[3]
-
RNA Isolation: a. After treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: a. Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.
-
RT-PCR Analysis: a. Perform PCR using primers specifically designed to flank an intron of a known target gene (e.g., DNAJB1). One primer should be in the exon preceding the intron, and the other in the exon following it. b. The product size for the normally spliced transcript will be smaller than the product size for the transcript with the retained intron. c. Analyze the PCR products on an agarose (B213101) gel. An increase in the intensity of the larger band (intron-retained) in treated samples compared to the control indicates splice modulation activity.
Visualizations
Caption: General experimental workflow for assessing the activity of this compound.
Caption: Troubleshooting guide for this compound solubility issues.
Caption: Mechanism of action of this compound on the spliceosome.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 5. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pladienolide B | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
troubleshooting off-target effects of (3S,17S)-FD-895
Welcome to the technical support center for (3S,17S)-FD-895. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this spliceosome modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a stereoisomer of FD-895, a potent spliceosome modulator. It targets the SF3b complex, a core component of the spliceosome. By binding to SF3b, it interferes with the splicing process of pre-mRNA, leading to widespread intron retention and/or exon skipping. This disruption of normal splicing ultimately induces apoptosis in susceptible cells, particularly cancer cells.[1]
Q2: Is this compound selective for cancer cells?
A2: Studies on the parent compound, FD-895, and related spliceosome modulators have shown a degree of selectivity for cancer cells over normal cells.[1][2][3][4] For instance, FD-895 induced apoptosis in chronic lymphocytic leukemia (CLL) cells at nanomolar concentrations, while normal B and T lymphocytes were resistant to concentrations greater than 1 µM.[2] However, off-target effects on normal cells can still occur, and the therapeutic window may vary between cell types.
Q3: What are the known off-target effects of SF3B modulators like this compound?
A3: Clinical trials of similar SF3B modulators, such as E7107 and H3B-8800, have revealed several off-target effects. The most common are gastrointestinal issues (diarrhea, nausea, vomiting) and fatigue.[5][6][7][8] More serious, dose-limiting toxicities have included prolongation of the QT interval in the heart's electrical cycle and, in the case of E7107, vision loss.[8] At a molecular level, off-target effects can manifest as unintended alterations in the splicing of genes not directly related to cancer cell apoptosis and modulation of other signaling pathways, such as the Wnt signaling pathway.[1][3]
Q4: How does the activity of this compound compare to other stereoisomers of FD-895?
A4: Structure-activity relationship studies have shown that the stereochemistry of FD-895 analogues can significantly impact their activity. While specific comparative data for this compound is limited, it is known to be a less active isomer compared to others in terms of cell growth inhibition.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in Non-Cancerous or Resistant Cancer Cell Lines
Possible Cause: Although generally more selective for cancer cells, this compound can exhibit off-target cytotoxicity in normal cells or in cancer cell lines expected to be resistant. This could be due to cell-line specific sensitivities or unintended splicing modulation of essential genes.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that the compound is active in a sensitive, positive control cell line.
-
Titrate the Dose: Perform a dose-response curve to determine the IC50 value in your cell line of interest and compare it to known values for sensitive and resistant lines (see Table 1). It's possible that your cell line is more sensitive than anticipated.
-
Assess Apoptosis: Use an apoptosis assay, such as Annexin V/PI staining, to confirm that the observed cell death is due to apoptosis, the expected mechanism of action.
-
Investigate Off-Target Splicing: If cytotoxicity is observed at unexpectedly low concentrations, consider performing RT-PCR to analyze the splicing of a panel of housekeeping genes or other genes not expected to be targeted. Widespread splicing alterations may indicate a general toxicity. For a more comprehensive analysis, consider RNA-sequencing.
Problem 2: Inconsistent or Unexplained Experimental Results Not Related to Cell Viability
Possible Cause: Off-target effects of this compound are not limited to cytotoxicity. Modulation of unintended signaling pathways can lead to a variety of unexpected cellular phenotypes. For example, FD-895 has been shown to modulate the Wnt signaling pathway.[1][3]
Troubleshooting Steps:
-
Review the Literature for Known Off-Target Pathways: Be aware of signaling pathways known to be affected by SF3B modulators.
-
Pathway Analysis: If you observe unexpected changes in cellular morphology, migration, or other behaviors, consider investigating key proteins in potentially affected pathways (e.g., Wnt pathway) via Western blot.
-
Broad Spectrum Analysis: For a global view of off-target effects, RNA-sequencing can identify unintended changes in gene expression and splicing patterns that may explain the observed phenotype.
Data Presentation
Table 1: In Vitro Cytotoxicity of FD-895 and Pladienolide B
| Cell Line | Cell Type | Compound | IC50 (nM) |
| MCF-7 | Breast Cancer | FD-895 | 30.7 ± 2.2 |
| MDA-MB-468 | Breast Cancer | FD-895 | 415.0 ± 5.3 |
| HCT-116 | Colon Cancer | FD-895 | Not specified |
| HeLa | Cervical Cancer | FD-895 | Not specified |
| CLL Cells | Chronic Lymphocytic Leukemia | FD-895 | 5.1 - 138.7 |
| Normal PBMCs | Peripheral Blood Mononuclear Cells | FD-895 | > 450 |
| HEK-293 | Normal Embryonic Kidney | FD-895 | Non-significant cell death |
| MCF-7 | Breast Cancer | Pladienolide B | Not specified |
| MDA-MB-468 | Breast Cancer | Pladienolide B | Not specified |
| HCT-116 | Colon Cancer | Pladienolide B | Not specified |
| HeLa | Cervical Cancer | Pladienolide B | Not specified |
| CLL Cells | Chronic Lymphocytic Leukemia | Pladienolide B | 5.1 - 138.7 |
| Normal PBMCs | Peripheral Blood Mononuclear Cells | Pladienolide B | > 450 |
Table 2: Common Treatment-Related Adverse Events from Clinical Trials of SF3B Modulators (H3B-8800)
| Adverse Event | Frequency (Schedule I) | Frequency (Schedule II) |
| Diarrhea | 75% | 68% |
| Nausea | 37% | 16% |
| Fatigue | 28% | 16% |
| Vomiting | 27% | 42% |
| QTc Prolongation | Not specified | 21% |
Data from a Phase I clinical trial of H3B-8800 in patients with myeloid neoplasms.[6][7]
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is adapted from the manufacturer's instructions and is used to determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multi-well plates (96-well or 384-well)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multi-well plates at a density appropriate for your cell line and incubate under standard conditions. Include wells with medium only for background measurement.
-
Compound Treatment: Add varying concentrations of this compound to the experimental wells. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 48 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental values. Plot the luminescence signal against the compound concentration to determine the IC50 value.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)
This protocol is a general method to assess changes in the splicing patterns of specific genes.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents
-
PCR primers flanking the alternative splicing event of interest
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the exon(s) of interest. The use of fluorescently labeled primers can aid in quantification.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. Different splice isoforms will appear as bands of different sizes.
-
Analysis: Visualize and quantify the intensity of the bands corresponding to the different splice isoforms. Calculate the ratio of the isoforms to determine the effect of the compound on splicing.
Visualizations
Caption: Mechanism of this compound and its off-target effect on Wnt signaling.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
- 7. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and 8 every 21 days to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (3S,17S)-FD-895 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with (3S,17S)-FD-895, a modulator of the spliceosome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a stereoisomer of the natural product FD-895, which functions as a spliceosome modulator. It specifically targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2][3][4] By binding to the SF3b complex, FD-895 and its analogues interfere with the normal splicing process, leading to the retention of introns and/or the skipping of exons in pre-mRNA transcripts.[2][3][5][6] This disruption of splicing results in the production of aberrant mRNA and proteins, ultimately inducing apoptosis in cancer cells.[2][4][5]
Q2: How does the activity of this compound compare to other stereoisomers of FD-895?
The stereochemistry of FD-895 analogues significantly impacts their biological activity. Studies have shown that while inversion at the C17 position (17S-FD-895) can maintain or even increase activity and stability, a double modification, as seen in the this compound stereoisomer, has been reported to lead to a substantial decrease in cell growth inhibitory activity compared to the natural FD-895 compound.[3]
Q3: Is the cytotoxic effect of this compound dependent on the p53 or SF3B1 mutational status of the cells?
Studies on the parent compound, FD-895, and the related compound Pladienolide-B have demonstrated that their pro-apoptotic activity is independent of the TP53 and SF3B1 mutational status in chronic lymphocytic leukemia (CLL) cells.[2][4][5] This suggests that this compound may also be effective in cancers with these common mutations, which often confer resistance to conventional chemotherapies.
Q4: What are the potential mechanisms of resistance to spliceosome modulators like this compound?
While specific resistance mechanisms to this compound have not been documented, resistance to anti-cancer drugs, in general, can arise from aberrant alternative splicing.[7][8][9][10][11] Potential mechanisms could include:
-
Alterations in the drug target: Mutations in the components of the SF3b complex could prevent the binding of this compound.
-
Changes in drug metabolism or efflux: Cancer cells might upregulate the expression of drug efflux pumps through alternative splicing, reducing the intracellular concentration of the compound.[10]
-
Modulation of downstream apoptosis pathways: Alternative splicing of key apoptotic regulators, such as MCL-1 and BCL-X, could shift the balance towards pro-survival isoforms, counteracting the effects of the drug.[2][5]
-
Activation of compensatory signaling pathways: Cells may adapt by altering splicing patterns to activate pro-survival pathways that are not dependent on the targets of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no cytotoxic effect observed | Compound Instability: this compound, like many complex natural product analogues, may be sensitive to storage conditions and handling. | - Ensure proper storage of the compound as recommended by the supplier (e.g., at -20°C or -80°C, protected from light). - Prepare fresh dilutions from a stock solution for each experiment. - Verify the integrity of the compound using analytical methods like HPLC-MS if degradation is suspected. |
| Cell Line Insensitivity: The specific cell line may have intrinsic resistance to spliceosome modulation. | - Test a panel of different cancer cell lines to identify sensitive models. - Include a positive control compound, such as the parent FD-895 or Pladienolide-B, to confirm the experimental setup. - Investigate the expression levels of SF3b complex components in your cell line. | |
| Incorrect Dosing: The concentration of this compound may be too low to elicit a response, especially given its potentially lower activity compared to other stereoisomers.[3] | - Perform a dose-response curve to determine the optimal concentration for your cell line. - Consult the literature for effective concentrations of similar spliceosome modulators.[2][5][6] | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Cell density, passage number, and media components can influence drug sensitivity. | - Standardize cell seeding density and passage number for all experiments. - Ensure consistent media composition and quality. - Regularly test for mycoplasma contamination. |
| Experimental Error: Inaccurate pipetting or variations in incubation times can lead to inconsistent results. | - Calibrate pipettes regularly. - Use a consistent and well-documented experimental workflow. - Include appropriate positive and negative controls in every experiment. | |
| Difficulty in detecting splicing changes (intron retention/exon skipping) | Suboptimal Primer Design for RT-PCR: Primers may not be correctly positioned to detect the specific splicing event. | - Design primers that flank the intron-exon junctions of interest. - Use a known positive control for intron retention (e.g., DNAJB1) to validate the assay.[12] - Consider using RNA-sequencing for a global and unbiased assessment of splicing changes. |
| Timing of Analysis: Splicing changes can be early events. | - Perform a time-course experiment to determine the optimal time point for detecting splicing alterations after treatment. Intron retention has been observed as early as 15 minutes after treatment with similar compounds.[5] | |
| Off-target effects observed | High Compound Concentration: Using excessive concentrations of this compound may lead to non-specific effects. | - Use the lowest effective concentration determined from your dose-response studies. - Compare the observed phenotype with that of other known spliceosome modulators. - Consider using siRNA or CRISPR-Cas9 to knockdown components of the SF3b complex to see if it phenocopies the drug treatment. |
Quantitative Data
Table 1: Comparative Cell Growth Inhibitory Activity of FD-895 Analogues
| Compound | Modification | GI50 (nM) | Fold Change in Activity vs. FD-895 | Reference |
| FD-895 (1) | Natural Product | < 10 | - | [3] |
| 17S-FD-895 (1d) | Single inversion at C17 | < 10 | No significant change | [3] |
| 3S,17S-FD-895 (1g) | Double modification (inversion at C3 and C17) | 143 | ~52-fold loss | [3] |
| 7R-17S-FD-895 (1h) | Double modification (inversion at C7 and C17) | 860 | ~318-fold loss | [3] |
GI50 values were determined in HCT116 cells after 72 hours of treatment using an MTS assay.[3]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells in triplicate with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 48-72 hours. Include a vehicle-only control.[13]
-
MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.[13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Protocol 2: Detection of Intron Retention by RT-PCR
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 4 hours).[6]
-
RNA Isolation: Isolate total RNA from the cells using a standard RNA isolation kit.[13]
-
cDNA Synthesis: Synthesize cDNA from 200 ng of total RNA using a reverse transcriptase kit.[13]
-
PCR Amplification: Perform PCR using primers that flank the intron of a gene known to be affected by spliceosome modulators (e.g., DNAJB1).[12]
-
PCR conditions: 95°C for 3 min; 35 cycles of 95°C for 30 s, 58°C for 30 s, and 72°C for 45 s; followed by 72°C for 5 min.[13]
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose (B213101) gel. The presence of a higher molecular weight band in the treated samples compared to the control indicates intron retention.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Simplified workflow of pre-mRNA splicing by the spliceosome.
Caption: Proposed mechanism of action of this compound.
Caption: A logical workflow for investigating potential resistance mechanisms.
References
- 1. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 6. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. mdpi.com [mdpi.com]
- 12. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: (3S,17S)-FD-895 and its Stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of stereochemistry on the biological activity of (3S,17S)-FD-895.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FD-895?
A1: FD-895 is a potent spliceosome modulator that targets the SF3B complex, a core component of the spliceosome.[1][2] By binding to the SF3B complex, FD-895 alters the splicing of pre-mRNA, leading to the modulation of gene expression.[1][3] This can result in intron retention, exon skipping, and overall changes in RNA expression of specific genes.[1] This disruption of the normal splicing process is a key contributor to its potent antitumor activity.[1][4]
Q2: How does the stereochemistry at the C3 and C17 positions of FD-895 affect its activity?
A2: While both this compound and the natural product FD-895 (which has a different stereochemistry at C17) exhibit potent cell growth inhibitory activity, stereochemical inversions at other positions can have a significant impact.[1] For instance, inversion at the C3 position in the context of a 17S-FD-895 analog (compound 1g ) leads to a 75-fold loss in cell growth inhibitory activity compared to the natural FD-895.[1] Similarly, epimerization at the C7 position (compound 1b ) results in a 250-fold decrease in activity.[1] This highlights the critical role of specific stereocenters in maintaining the potent biological activity of FD-895.
Q3: My experiment with a stereoisomer of FD-895 is showing lower than expected activity. What could be the reason?
A3: A lower than expected activity for an FD-895 stereoisomer could be due to several factors:
-
Intrinsic Activity of the Isomer: As detailed in the table below, different stereoisomers of FD-895 possess vastly different potencies. A significant loss of activity is observed with stereochemical inversion at positions like C7.[1]
-
Compound Stability: While not extensively detailed for all isomers, differences in metabolic stability could contribute to variations in observed activity.
-
Experimental Conditions: Ensure that the experimental setup, including cell lines, treatment duration, and assay methods, are consistent with established protocols for spliceosome modulators.
Q4: What is the known signaling pathway affected by FD-895 besides splicing modulation?
A4: In addition to its direct effect on the spliceosome, FD-895 has been shown to inhibit the Wnt signaling pathway.[5][6][7][8] It achieves this by decreasing the phosphorylation of LRP6, a co-receptor in the Wnt pathway, and downregulating key components such as β-catenin, LEF1, and CCND1.[5][8]
Troubleshooting Guides
Issue: Inconsistent cell viability results after treatment with FD-895 analogs.
-
Possible Cause 1: Stereoisomer Purity. The synthesis of complex molecules like FD-895 can sometimes yield mixtures of stereoisomers. Confirm the stereochemical purity of your compound using appropriate analytical techniques.
-
Troubleshooting Step 1: If possible, obtain a certificate of analysis for the compound. If synthesizing in-house, ensure rigorous purification and characterization (e.g., NMR, chiral chromatography) to confirm the desired stereoisomer is the major component.
-
Possible Cause 2: Cell Line Sensitivity. Different cancer cell lines can exhibit varying sensitivity to spliceosome modulators.
-
Troubleshooting Step 2: Refer to published data for the GI50 values of FD-895 and its analogs in your specific cell line. If data is unavailable, consider performing a dose-response experiment to determine the optimal concentration range.
-
Possible Cause 3: Assay Interference. The compound itself might interfere with the readout of your cell viability assay (e.g., MTS, MTT).
-
Troubleshooting Step 3: Run a control experiment with the compound in cell-free media to check for any direct reaction with the assay reagents.
Issue: Difficulty in observing changes in splicing patterns (e.g., intron retention) after treatment.
-
Possible Cause 1: Suboptimal Compound Concentration or Treatment Time. The effects on splicing can be dose- and time-dependent.
-
Troubleshooting Step 1: Perform a time-course and dose-response experiment. Analyze splicing at multiple time points (e.g., 4, 8, 24 hours) and concentrations around the known GI50 value for the specific analog and cell line.
-
Possible Cause 2: Gene-Specific Effects. FD-895 analogs can display unique gene-selective splicing modulation signatures.[1] The gene you are analyzing may not be a primary target for the specific stereoisomer.
-
Troubleshooting Step 2: Analyze the splicing of multiple known target genes of spliceosome modulators (e.g., DNAJB1, SF3B2, SF3A1) to get a broader picture of the compound's activity.[1]
-
Possible Cause 3: Inefficient RNA Extraction or RT-qPCR. Poor quality RNA or suboptimal qPCR conditions can mask the effects on splicing.
-
Troubleshooting Step 3: Ensure high-quality RNA extraction (RIN > 8). Design and validate qPCR primers that specifically amplify the intron-retained and the canonically spliced transcripts.
Data Presentation
Table 1: Cell Growth Inhibition (GI50) of this compound and its Stereoisomers
| Compound | Description | GI50 (nM) in HCT-116 cells |
| Natural FD-895 (1) | Natural Product | < 10 |
| (3S)-FD-895 (1a) | Epimer at C3 | < 10 |
| (17S)-FD-895 (1d) | Epimer at C17 | < 10 |
| (17S, 3S)-FD-895 (1g) | Epimer at C3 of 1d | ~750 |
| (7S)-FD-895 (1b) | Epimer at C7 | > 2500 |
| (17S,18S,19S)-FD-895 (1i) | Side chain modification | > 2500 |
Data sourced from "Stereochemical Control of Splice Modulation in FD-895 Analogues".[1]
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the FD-895 analog in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the GI50 value by fitting the data to a dose-response curve.
2. Analysis of RNA Splicing (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells with the FD-895 analog at the desired concentration and for the specified duration. Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers designed to specifically amplify either the intron-retained or the correctly spliced mRNA transcripts of the target gene. Use a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative levels of intron retention or exon skipping using the ΔΔCt method.
Mandatory Visualizations
Caption: A simplified workflow for the synthesis and in vitro evaluation of FD-895 analogs.
Caption: The inhibitory effect of this compound on the Wnt signaling pathway.
References
- 1. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical Control of Splice Modulation in FD-895 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 5. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 7. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: (3S,17S)-FD-895 Experimental Variability
Welcome to the technical support center for (3S,17S)-FD-895. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing experimental variability when working with this potent spliceosome modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the natural product FD-895, a potent spliceosome modulator. It exhibits improved metabolic stability and on-target effects compared to its parent compound.[1] The primary molecular target of this compound is the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[2][3][4] By binding to the SF3B complex, this compound inhibits its function, leading to a failure to properly splice pre-mRNA. This results in the retention of introns in mature mRNA transcripts, a process that can be observed as early as a few hours after treatment.[5] This disruption of normal splicing ultimately triggers apoptosis (programmed cell death) in cancer cells.[5][6] Notably, its pro-apoptotic activity has been observed to be independent of TP53 mutation status.[5]
Q2: In which experimental systems has this compound been used?
A2: this compound and its parent compound have been evaluated in a variety of in vitro and in vivo models. These include primary cells from patients with chronic lymphocytic leukemia (CLL) and various cancer cell lines such as ovarian, renal, mantle cell lymphoma, breast cancer (MDA-MB-468, MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa).[5][7] In vivo studies have utilized murine models, for instance, the A20 lymphoma murine model, to demonstrate its anti-tumor activity.[5]
Q3: What are the common readouts to measure the activity of this compound?
A3: Common experimental readouts to assess the activity of this compound include:
-
Apoptosis Assays: Measuring the induction of programmed cell death via methods like flow cytometry (e.g., Annexin V/PI staining).[5]
-
Cell Viability/Growth Inhibition Assays: Determining the concentration-dependent effect on cell proliferation using assays like MTS.[7]
-
Intron Retention Analysis: Quantifying the direct effect on splicing. This is often done using reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) to detect unspliced mRNA transcripts of specific genes like DNAJB1.[5][7]
-
Western Blotting: To analyze the expression levels of proteins involved in apoptosis (e.g., cleaved PARP, Mcl-1) or other signaling pathways affected by the compound.[5]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Apoptosis Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health/Density | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density across all wells and experiments. Variations in cell cycle status can affect sensitivity to treatment. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Use reverse pipetting for viscous solutions. Employing automated liquid handlers can reduce variability.[8] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure that the duration of exposure to this compound is consistent across all samples. For apoptosis assays, even a short difference in timing can impact results, as commitment to apoptosis can be irreversible within 2 hours of treatment.[5] |
| Compound Stability and Handling | This compound is an analog with improved stability[1]; however, proper storage is crucial. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Inconsistent or No Intron Retention Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time or Concentration | The induction of intron retention is an early event.[5] Perform a time-course (e.g., 2, 4, 6, 8 hours) and dose-response experiment to determine the optimal conditions for your specific cell line. A concentration of around 100 nM has been shown to be effective in several studies.[5][7] |
| RNA Degradation | Use an RNase-free workflow for RNA extraction. Assess RNA quality and integrity (e.g., using a Bioanalyzer) before proceeding to RT-PCR or qRT-PCR. |
| Primer Design for Intron Retention | Design primers that specifically amplify the unspliced transcript. One primer should bind within the intron and the other in an adjacent exon. As a control, use primers that amplify the spliced transcript (spanning an exon-exon junction). |
| Choice of Housekeeping Gene | For qRT-PCR normalization, select a stable housekeeping gene that is not affected by this compound treatment. Some common housekeeping genes might be affected by widespread splicing changes. It may be necessary to test several potential reference genes. |
| Cell Line Specificity | The magnitude of intron retention for specific genes may vary between different cell lines. It is advisable to test a panel of genes known to be affected by SF3B1 modulators, such as DNAJB1 and RIOK3.[5] |
Data Presentation
Table 1: Growth Inhibitory (GI₅₀) Values of FD-895 and its Analogs in HCT-116 Cells
| Compound | Modification | GI₅₀ (nM) at 72h |
| FD-895 (1) | Natural Product | < 10 |
| 3S-FD-895 (1a) | Stereochemical inversion at C3 | < 10 |
| 17S-FD-895 (1d) | Stereochemical inversion at C17 | < 10 |
| 17-methoxy-FD-895 (1e) | Methylation at C17 | < 10 |
| 17-methoxy-17S-FD-895 (1f) | Inversion and methylation at C17 | 143 |
| 3S,17S-FD-895 (1g) | Double inversion at C3 and C17 | 143 |
| 7R-17S-FD-895 (1h) | Double inversion at C7 and C17 | 860 |
Data summarized from a study on stereochemical analogues of FD-895.[9]
Experimental Protocols
Protocol 1: Analysis of Intron Retention by RT-PCR
-
Cell Treatment: Seed cells (e.g., CLL cells or HCT116) at an appropriate density. The following day, treat cells with 100 nM this compound or vehicle control (e.g., DMSO) for 4 hours.
-
RNA Isolation: Harvest cells and isolate total RNA using a standard silica-based column method or Trizol extraction, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers designed to amplify the spliced and unspliced isoforms of a target gene (e.g., DNAJB1). Include a loading control such as GAPDH or an intronless gene like RNU6A.[5][7]
-
Example Primer Strategy for DNAJB1 Intron Retention:
-
Forward Primer: In an exon upstream of the retained intron.
-
Reverse Primer: Within the retained intron.
-
-
-
Visualization: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band in the this compound-treated sample that is absent or weaker in the control indicates intron retention.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Mechanism of action for this compound leading to apoptosis.
References
- 1. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 8. mt.com [mt.com]
- 9. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of (3S,17S)-FD-895
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,17S)-FD-895, a potent spliceosome modulator. The information provided aims to address common experimental challenges and offer strategies to enhance the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a stereoisomer of the natural product FD-895. It functions as a spliceosome modulator by targeting the SF3B complex, a core component of the spliceosome.[1][2] This interaction disrupts the normal splicing process, leading to the retention of introns in messenger RNA (mRNA) transcripts.[3][4][5] The accumulation of these aberrant mRNAs triggers apoptosis (programmed cell death), particularly in cancer cells that are often more reliant on efficient splicing for their rapid growth and survival.[3][6]
Q2: What are the potential advantages of using the (3S,17S) stereoisomer over the parent compound, FD-895?
A2: The specific (3S,17S) stereochemistry of FD-895 has been synthesized to improve upon the pharmacological properties of the natural product.[7] Studies on the analog 17S-FD-895 have shown increased stability and potent anti-cancer activity, suggesting that stereochemical modifications can lead to a more favorable therapeutic profile.[7][8][9] While direct comparative data for this compound may be limited, the rationale for its development is based on the principle that specific stereoisomers can offer improved efficacy and potentially a wider therapeutic window.
Q3: What cell types are most sensitive to this compound?
A3: Cells that are highly dependent on the spliceosome machinery are generally more sensitive to SF3B inhibitors like this compound. This includes a variety of cancer cells, particularly those from hematological malignancies such as chronic lymphocytic leukemia (CLL) and myelodysplastic syndromes (MDS), where mutations in splicing factors like SF3B1 are common.[10][11] However, potent activity has also been observed in solid tumor cell lines.[12][13] Sensitivity is not always correlated with the presence of SF3B1 mutations.[3][5]
Q4: How can the therapeutic window of this compound be enhanced?
A4: Enhancing the therapeutic window involves maximizing the anti-tumor efficacy while minimizing toxicity to normal cells. Strategies include:
-
Combination Therapy: Combining this compound with other anti-cancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug.[14][15] Potential partners could include chemotherapy agents or inhibitors of other cellular pathways.[14]
-
Targeted Delivery: Developing drug delivery systems (e.g., antibody-drug conjugates) to specifically target cancer cells can reduce systemic exposure and off-target effects.
-
Patient Stratification: Identifying biomarkers that predict sensitivity to this compound can help in selecting patients who are most likely to respond, thereby increasing the therapeutic index in the treated population.[16]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/apoptosis readouts between replicate wells. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent compound concentration. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use a calibrated multichannel pipette for adding cells and compound. |
| Lower than expected potency (high IC50 value). | - Compound degradation.- Suboptimal incubation time.- Cell line is resistant. | - Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles.[17]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.- Verify the expression of SF3B1 and other spliceosome components in your cell line. Consider testing in a known sensitive cell line as a positive control. |
| Discrepancy between cytotoxicity and evidence of splice modulation. | - The chosen endpoint for splice modulation is not sensitive enough.- The cytotoxic effect may be off-target at high concentrations. | - Analyze intron retention for multiple, sensitive gene transcripts via qRT-PCR.- Perform a dose-response curve for both cytotoxicity and intron retention to determine the concentration range for on-target effects. |
In Vivo Xenograft Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of tumor growth inhibition. | - Poor bioavailability of the compound.- Insufficient dosing or frequency.- The tumor model is resistant. | - Perform pharmacokinetic studies to assess drug exposure in the plasma and tumor tissue.- Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and optimal dosing schedule.- Use a tumor model known to be sensitive to spliceosome inhibitors as a positive control. |
| Significant toxicity observed in treated animals (e.g., weight loss, lethargy). | - The dose is too high.- Off-target effects of the compound. | - Reduce the dose and/or the frequency of administration.- Consider an alternative route of administration that may reduce systemic exposure.- Monitor for specific organ toxicities through blood work and histology. |
| High variability in tumor volume within the treatment group. | - Inconsistent tumor cell implantation.- Heterogeneity of the tumor xenografts. | - Ensure consistent injection of tumor cells.- Randomize animals into treatment groups only after tumors have reached a predetermined size. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTS or a luminescent cell viability assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Analysis of Intron Retention by qRT-PCR
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 4-24 hours).[2]
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., Trizol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specifically designed to amplify a region spanning an exon-intron junction of a target gene known to be affected by spliceosome modulators (e.g., SF3A1, DNAB1).[2] Use primers for a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative level of intron retention using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Caption: Troubleshooting low potency in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 6. Targeting RNA splicing modulation: new perspectives for anticancer strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 14. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. News - SF3B1 inhibitor - LARVOL VERI [veri.larvol.com]
- 16. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Stereochemical Nuances of FD-895: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of FD-895 stereoisomers, supported by experimental data. FD-895, a potent spliceosome modulator, and its analogues have demonstrated significant potential in cancer therapy by targeting the SF3B complex.[1][2] This analysis delves into how subtle changes in stereochemistry can profoundly impact the biological activity of these complex macrolides.
Comparative Efficacy of FD-895 Stereoisomers
The therapeutic potential of FD-895 and its analogues is intrinsically linked to their specific stereochemical configurations. Variations in the spatial arrangement of atoms can dramatically alter their interaction with the target SF3B spliceosome complex, leading to a range of biological activities from potent cell growth inhibition to diminished efficacy.[1][2]
A systematic evaluation of various FD-895 stereoisomers has revealed that modifications at specific stereocenters significantly influence their cell growth inhibitory properties and their ability to modulate RNA splicing.[1] The following table summarizes the 50% growth inhibition (GI₅₀) values for a panel of FD-895 analogues in HCT-116 cells, providing a clear comparison of their potency.
| Compound | Modification(s) | GI₅₀ (nM) in HCT-116 cells | Relative Efficacy (Fold difference from FD-895) |
| FD-895 (1) | Natural Product | < 10 | - |
| 1a (3S-FD-895) | Inversion at C3 | < 10 | ~1 |
| 1d (17S-FD-895) | Inversion at C17 | < 10 | ~1 |
| 1e (17-methoxy-FD-895) | Methoxy (B1213986) group at C17 | < 10 | ~1 |
| 1g (3S,17S-FD-895) | Double modification (C3 and C17) | 143 | > 14.3-fold less effective |
| 1h (7R-17S-FD-895) | Double modification (C7 and C17) | 860 | > 86-fold less effective |
| 1b (7R-FD-895) | Epimerization at C7 | > 2500 | > 250-fold less effective |
| 1i (17S,18S,19S-FD-895) | Side chain modification | > 2500 | > 250-fold less effective |
Table 1: Comparative cell growth inhibitory activity of FD-895 stereoisomers in HCT-116 cells after 72 hours of treatment. Data sourced from "Stereochemical Control of Splice Modulation in FD-895 Analogues".[1]
The data clearly indicates that stereochemical inversions at C3 and C17, as seen in compounds 1a and 1d respectively, do not significantly compromise the growth inhibitory activity.[1] Similarly, the addition of a methoxy group at C17 (1e ) is well-tolerated.[1] However, double modifications or epimerization at the C7 position lead to a dramatic loss of efficacy.[1]
Mechanism of Action: Splicing Modulation and Wnt Signaling
FD-895 and its active analogues exert their cytotoxic effects by modulating RNA splicing, a critical process in gene expression.[3][4][5][6][7] They target the SF3B complex of the spliceosome, leading to intron retention and exon skipping in a gene-selective manner.[1] This disruption of normal splicing patterns can induce apoptosis in cancer cells.[3][4][5][6][7][8][9]
One of the key pathways affected by FD-895-mediated splice modulation is the Wnt signaling pathway, which is often dysregulated in various cancers.[3][4][5][6][7] FD-895 has been shown to downregulate the expression of key components of this pathway, including LEF1, CCND1, LRP6, and pLRP6, thereby inhibiting Wnt signaling and contributing to its anti-tumor activity.[3][4][5][6][7][9]
References
- 1. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical Control of Splice Modulation in FD-895 Analogues [escholarship.org]
- 3. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 7. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B [escholarship.org]
- 8. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Splicing Modulators: (3S,17S)-FD-895 and Herboxidiene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug development, small molecules that modulate the spliceosome have emerged as a promising therapeutic strategy. The spliceosome, a complex molecular machine responsible for intron removal from pre-mRNA, is a critical regulator of gene expression. Its aberrant function is frequently implicated in various malignancies. Among the growing class of spliceosome modulators, (3S,17S)-FD-895 and herboxidiene (B116076) have garnered significant attention for their potent anti-tumor activities. Both compounds target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, thereby inhibiting the splicing process.[1][2][3]
This guide provides a comprehensive head-to-head comparison of this compound and herboxidiene, summarizing their mechanisms of action, biological activities, and available quantitative data. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of their properties.
Mechanism of Action: Targeting the SF3b Complex
Both this compound and herboxidiene exert their biological effects by binding to the SF3b complex, a core component of the spliceosome.[1][2] This interaction stalls the spliceosome at an early stage of assembly, preventing the formation of the catalytically active complex and leading to the accumulation of unspliced pre-mRNA.[4][5] This disruption of normal splicing patterns can induce cell cycle arrest and apoptosis in cancer cells.[1][6]
The binding of these small molecules to SF3b is thought to allosterically inhibit the conformational changes required for the progression of the splicing reaction.[4][7] Specifically, they interfere with the stable association of the U2 snRNP with the branch point sequence of the intron.[4]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and herboxidiene, focusing on their cytotoxic and splicing inhibitory activities. It is important to note that the data presented here are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound and Herboxidiene
| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |
| This compound | HCT116 | Cell Growth Inhibition | 143 nM (GI50) | [8] |
| Herboxidiene (GEX1A) | Various Human Tumor Cell Lines | Cytotoxicity | 0.0037 - 0.99 µM | [9][10] |
Table 2: In Vitro Splicing Inhibition
| Compound | Assay Type | IC50 | Reference |
| Herboxidiene | In vitro splicing assay | Sub-micromolar | [4] |
| Herboxidiene Derivatives | In vitro splicing assay | 2.5 µM - 5.2 µM | [11] |
Experimental Protocols
In Vitro Splicing Assay (Herboxidiene)
This protocol is based on the methodology described by Lόpez et al. (2021).[4]
-
Preparation of HeLa Nuclear Extract: HeLa cell nuclear extract is prepared as a source of splicing factors.
-
In Vitro Transcription of Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate (e.g., adenovirus major late promoter) is synthesized in vitro using T7 RNA polymerase and [α-³²P]UTP.
-
Splicing Reaction: The splicing reaction is assembled in a total volume of 25 µL containing 40% (v/v) HeLa nuclear extract, 1 mM ATP, 20 mM creatine (B1669601) phosphate, 3.2 mM MgCl₂, and the radiolabeled pre-mRNA substrate.
-
Inhibitor Treatment: Herboxidiene or its analogs are added to the reaction mixture at various concentrations. A DMSO control is included.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
RNA Extraction and Analysis: The RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, mRNA, and splicing intermediates are quantified. The IC50 value is calculated as the concentration of the inhibitor that reduces the amount of spliced mRNA product by 50%.
Cell Growth Inhibition Assay (this compound)
This protocol is based on the methodology for evaluating FD-895 analogues as described by Chan et al. (2023).[8]
-
Cell Culture: HCT116 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or other test compounds. A vehicle control (DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader. The GI50 value (the concentration that causes 50% growth inhibition) is determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Interactions and Experimental Logic
To better understand the concepts discussed, the following diagrams illustrate the splicing inhibition pathway and a typical experimental workflow.
Caption: Mechanism of splicing inhibition by this compound and herboxidiene.
Caption: General experimental workflow for evaluating splicing modulators.
Conclusion
Both this compound and herboxidiene are potent inhibitors of the spliceosome with demonstrated anti-tumor activity. They share a common mechanism of action, targeting the SF3b complex to disrupt pre-mRNA splicing. The available data, though not from direct head-to-head studies, indicate that both compounds are active in the nanomolar to low micromolar range. Further comparative studies under identical experimental conditions are warranted to definitively establish their relative potencies and therapeutic potential. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of cancer biology and drug discovery, facilitating ongoing efforts to develop novel and effective anti-cancer therapies targeting the spliceosome.
References
- 1. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Anti-Tumor Compounds That Inhibit the Spliceosome - ProQuest [proquest.com]
- 3. Pre-mRNA Splicing-Modulatory Pharmacophores: The Total Synthesis of Herboxidiene, a Pladienolide-Herboxidiene Hybrid Analog and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. GEX1 compounds, novel antitumor antibiotics related to herboxidiene, produced by Streptomyces sp. I. Taxonomy, production, isolation, physicochemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]
(3S,17S)-FD-895: A Comparative Guide to its Differential Effects on Cancer Cell Lines
(3S,17S)-FD-895 , a potent spliceosome modulator, has demonstrated significant anti-cancer activity across a range of cancer cell lines. This guide provides a comprehensive comparison of its effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Differential Cytotoxicity and Apoptotic Induction
This compound exhibits potent cytotoxic and pro-apoptotic effects at nanomolar concentrations in various solid tumor and hematological malignancy cell lines. Notably, it displays preferential activity against cancer cells while sparing normal cells.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FD-895 in different cancer cell lines, alongside comparisons with another spliceosome modulator, Pladienolide B.
| Cell Line | Cancer Type | FD-895 IC50 (nM) | Pladienolide B IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 30.7 ± 2.2 | Not Reported | [1] |
| MDA-MB-468 | Breast Cancer | 415.0 ± 5.3 | Not Reported | [1] |
| HCT-116 | Colon Cancer | Not Reported | Not Reported | [1] |
| HeLa | Cervical Cancer | Not Reported | Not Reported | [1] |
| Raji | Burkitt's Lymphoma | 1 - 70 | 5.1 - 73.1 | [2] |
| Jurkat | T-cell Leukemia | 1 - 70 | 5.1 - 73.1 | [2] |
| Ramos | Burkitt's Lymphoma | 1 - 70 | 5.1 - 73.1 | [2] |
| CLL Cells | Chronic Lymphocytic Leukemia | 5.1 - 138.7 | Not Reported | [2] |
In comparative studies, FD-895 and Pladienolide B induced apoptosis more effectively than conventional chemotherapy agents like cisplatin (B142131) and etoposide (B1684455) in various cancer cell lines, including ovarian and renal cancer cells.[3][4] Importantly, both compounds showed the potential to overcome cisplatin resistance.[3][4] A key finding is the selective induction of apoptosis in cancer cells, with significantly lower effects on normal peripheral blood mononuclear cells (PBMCs) and HEK-293 cells.[1][2][3] This preferential activity was also observed in primary leukemia cells from patients with chronic lymphocytic leukemia (CLL) compared to normal lymphocytes.[5][6]
The pro-apoptotic activity of FD-895 is independent of the p53 mutational status, a common mechanism of drug resistance, suggesting its potential for treating refractory malignancies.[2][6] Furthermore, its effectiveness is not compromised by poor prognostic factors such as Del(17p) or SF3B1 mutations in CLL.[5][6]
Mechanism of Action: Spliceosome Modulation
FD-895 exerts its anti-cancer effects by modulating the spliceosome, a key cellular machinery responsible for RNA splicing.[5][6] This modulation leads to a distinct pattern of mRNA intron retention, a hallmark of its mechanism of action.[3][6][7]
Signaling Pathway and Experimental Workflow
The primary mechanism involves the inhibition of the SF3b complex, a core component of the spliceosome.[1] This inhibition disrupts the normal splicing process, leading to the accumulation of unspliced pre-mRNA, which in turn triggers apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Studies have also revealed that FD-895 modulates the Wnt signaling pathway.[3][4][8][9] Specifically, it downregulates key components of this pathway, including β-catenin, LRP6, and LEF1, at both the transcript and protein levels.[4][8][9] This suggests a multi-faceted mechanism of action contributing to its anti-cancer properties.
Comparison with Stereochemical Analogues
The stereochemistry of FD-895 plays a crucial role in its biological activity. A study comparing various stereochemical analogues of FD-895 revealed that modifications at specific stereocenters can significantly impact its cell growth inhibitory and splice-modulatory activities.[10][11]
| Analogue | Modification | GI50 (nM) in HCT116 cells | Key Finding | Reference |
| This compound (1g) | Double modification (inversion at C3 and C17) | 143 | 52-fold less effective than the single C17 inversion analogue (1a) | [10] |
| 7R-17S-FD-895 (1h) | Double modification (inversion at C7 and C17) | 860 | 318-fold less effective than the single C17 inversion analogue (1a) | [10] |
| 7R-FD-895 (1b) | Epimerization at C7 | ~250-fold less than natural FD-895 | Loss of splicing activity compared to natural FD-895 | [10] |
These findings highlight the sensitivity of the spliceosome to the precise three-dimensional structure of its inhibitors and offer insights for the rational design of more potent and selective spliceosome modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability (MTS) Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-468, HCT-116, HeLa) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound, Pladienolide B, cisplatin, or etoposide for 48 hours.[1][4][8]
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.
-
Incubation: Plates are incubated for a specified time to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the compounds of interest for a specified duration (e.g., 48 hours).[1][2][12]
-
Cell Staining: Cells are harvested and stained with fluorescent dyes such as Propidium Iodide (PI) and DiOC6 to differentiate between viable, apoptotic, and necrotic cells.[1][4][12]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
-
Calculation of Specific Induced Apoptosis (%SIA): The percentage of specific induced apoptosis is calculated using the formula: %SIA = [((compound induced apoptosis - media only spontaneous apoptosis) / (100 - media only spontaneous apoptosis)) x 100].[1][2]
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Intron Retention
-
Cell Treatment: Cancer cell lines are treated with FD-895, Pladienolide B, cisplatin, or etoposide for a short duration (e.g., 4 hours).[3][7]
-
RNA Extraction: Total RNA is extracted from the treated and untreated cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers that flank a specific intron of a target gene (e.g., DNAJB1).[4][7]
-
Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel to visualize the presence of both spliced and unspliced transcripts. An increase in the band corresponding to the unspliced transcript indicates intron retention.
Western Blot Analysis
-
Cell Treatment: Cells (e.g., HeLa) are treated with FD-895 or Pladienolide B for various time points (e.g., 12, 24, 48 hours).[4]
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., β-catenin, LEF1, LRP6) and then with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Caption: A generalized workflow for evaluating the effects of this compound.
Conclusion
This compound is a promising anti-cancer agent with a unique mechanism of action targeting the spliceosome. Its potent and selective activity against a variety of cancer cell lines, including those resistant to conventional therapies, warrants further investigation. The comparative data and detailed protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. The exploration of its stereochemical analogues further opens avenues for the development of next-generation spliceosome modulators with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. haematologica.org [haematologica.org]
- 3. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B [escholarship.org]
- 10. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereochemical Control of Splice Modulation in FD-895 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
On-Target Efficacy of (3S,17S)-FD-895: A Comparative Analysis for Drug Development Professionals
A deep dive into the on-target effects of the spliceosome modulator (3S,17S)-FD-895, offering a comparative perspective against other relevant compounds and supported by experimental data.
This compound, a synthetic analog of the natural product FD-895, has emerged as a potent anti-cancer agent through its targeted modulation of the spliceosome. This guide provides a comprehensive comparison of its on-target effects with other spliceosome inhibitors, supported by quantitative data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro Anti-Cancer Activity
This compound and its related compounds demonstrate significant cytotoxic and growth-inhibitory effects across a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative comparison of their potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HCT-116 | < 10 | [1] |
| FD-895 | Raji, Jurkat, Ramos | 1 - 70 | [2] |
| CLL | 5.1 - 138.7 | [2] | |
| HCT-116 | < 10 | [1] | |
| Pladienolide-B | Raji, Jurkat, Ramos | 5.1 - 73.1 | [2] |
| CLL | 5.1 - 138.7 | [2] | |
| 3S-FD-895 | HCT-116 | < 10 | [1] |
| 17-methoxy-FD-895 | HCT-116 | < 10 | [1] |
| 3S,17S-FD-895 | HCT-116 | 143 | [1] |
| 7R-17S-FD-895 | HCT-116 | 860 | [1] |
Table 1: Comparative IC50 and GI50 Values of FD-895 Analogs and Pladienolide-B in Various Cancer Cell Lines.
On-Target Mechanism of Action: Spliceosome Modulation
This compound, like its parent compound, directly targets the SF3B complex within the spliceosome. This interaction interferes with the normal splicing process, leading to the retention of introns in pre-mRNA transcripts. This aberrant splicing results in the production of non-functional proteins and triggers apoptosis in cancer cells.
Modulation of the Wnt Signaling Pathway
Recent studies have revealed that the on-target effects of FD-895 and its analogs extend beyond spliceosome modulation to the regulation of key signaling pathways. Notably, these compounds have been shown to inhibit the Wnt signaling pathway, a critical pathway in cancer development and progression. The inhibition is achieved through the downregulation of key components such as LRP6, β-catenin, LEF1, and CCND1, and by impeding the phosphorylation of LRP6.[3][4][5][6]
Experimental Protocols
Cell Viability and Apoptosis Assays
1. MTS Cell Viability Assay:
-
Purpose: To determine the GI50 values of the compounds.
-
Method: Cancer cells are seeded in 96-well plates and treated with a serial dilution of the test compounds for 72 hours. Cell viability is assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol. Absorbance is measured at 490 nm, and GI50 values are calculated from dose-response curves.
2. Apoptosis Assay using Propidium Iodide (PI) and DiOC6 Staining:
-
Purpose: To quantify the percentage of apoptotic cells.
-
Method: Cells are treated with the compounds for a specified time (e.g., 48 hours). After treatment, cells are stained with PI and DiOC6. PI stains the nucleus of dead cells, while DiOC6 stains the mitochondria of living cells. The percentage of apoptotic cells (PI-positive and/or DiOC6-low) is determined by flow cytometry.[7]
-
Calculation of Specific Induced Apoptosis (%SIA): %SIA = [(% compound-induced apoptosis - % spontaneous apoptosis) / (100 - % spontaneous apoptosis)] x 100[7]
Intron Retention Analysis
1. Reverse Transcription PCR (RT-PCR) and Quantitative RT-PCR (qRT-PCR):
-
Purpose: To detect and quantify the level of intron retention in specific genes.
-
Method:
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
PCR/qPCR: PCR or real-time PCR is performed using primers that flank a specific intron of a target gene. An increase in the PCR product size or a change in the amplification curve indicates intron retention. For qRT-PCR, the relative level of intron retention can be quantified by normalizing to a housekeeping gene and comparing treated to untreated samples.[1][7]
-
Experimental Workflow for Validating On-Target Effects
Improved Stability of this compound
A significant advantage of this compound over the natural product FD-895 is its enhanced stability.[1][8] While natural spliceosome modulators often suffer from poor metabolic stability and short half-lives in vivo, synthetic analogs like this compound have been designed for improved pharmacological properties.[8] This improved stability is a critical factor for its potential clinical development. Furthermore, a fully-synthetic analog, FDGLY, has been developed with even greater stability in various pharmacological buffers, plasma, and cell lysates.[8]
Conclusion
This compound is a promising anti-cancer agent with a well-defined on-target mechanism of action. It potently inhibits the spliceosome, leading to intron retention and apoptosis in cancer cells. Furthermore, it modulates the Wnt signaling pathway, providing an additional anti-tumorigenic mechanism. Its improved stability profile compared to natural spliceosome modulators makes it a more viable candidate for further drug development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to evaluate and further investigate the therapeutic potential of this compound.
References
- 1. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B | Aging [aging-us.com]
- 5. Stabilized cyclopropane analogs of the splicing inhibitor FD-895 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. haematologica.org [haematologica.org]
- 8. 17S-FD-895: An Improved Synthetic Splice Modulator mirroring FD-895 - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
Comparative Analysis of the Pro-Apoptotic Activity of (3S,17S)-FD-895
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic activity of (3S,17S)-FD-895, a potent spliceosome modulator, against other relevant compounds. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Introduction
This compound is a synthetic macrolide and a potent inhibitor of the spliceosome, the cellular machinery responsible for RNA splicing.[1] Dysregulation of RNA splicing is a hallmark of various cancers, leading to the production of oncogenic protein isoforms and contributing to tumor progression and survival.[2][3] By targeting the core spliceosome component SF3b, this compound and related compounds represent a promising therapeutic strategy to selectively induce apoptosis (programmed cell death) in cancer cells.[4][5] This guide will delve into the mechanism, comparative efficacy, and experimental validation of this compound's pro-apoptotic effects.
Mechanism of Action: Spliceosome Inhibition Leading to Apoptosis
This compound exerts its pro-apoptotic activity by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[4] This interaction disrupts the normal splicing process, leading to a phenomenon known as intron retention, where non-coding intron sequences are retained in the mature messenger RNA (mRNA).[5][6]
The accumulation of improperly spliced mRNA transcripts triggers cellular stress and alters the expression of key survival and apoptosis-regulating genes.[7] For instance, treatment with FD-895 has been shown to modulate the alternative splicing of anti-apoptotic genes like MCL-1 and Bcl-xL, favoring the production of their shorter, pro-apoptotic isoforms.[8] This shift in the balance of pro- and anti-apoptotic proteins ultimately commits the cancer cell to a caspase-dependent apoptotic pathway.[6]
Comparative Efficacy
The pro-apoptotic potential of this compound has been evaluated against other spliceosome inhibitors, primarily its natural analog Pladienolide B, and conventional chemotherapy agents. Studies consistently show that FD-895 and Pladienolide B induce apoptosis in a wide range of cancer cell lines at nanomolar concentrations.[9] A key finding is that their cytotoxic activity is often independent of the p53 tumor suppressor status, a common mechanism of resistance to conventional chemotherapy.[6][10]
Data Presentation
Table 1: Comparative in vitro Cytotoxicity (IC50) of Spliceosome Modulators in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit the growth of 50% of cancer cells. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |
| This compound | Raji | Burkitt's Lymphoma | Mutant | 1 - 70 | [6][10] |
| Jurkat | T-cell Leukemia | Mutant | 1 - 70 | [6][10] | |
| Ramos | Burkitt's Lymphoma | Mutant | 1 - 70 | [6][10] | |
| HCT-116 | Colon Carcinoma | Wild-Type | 30.7 ± 2.2 | [9][11] | |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 415.0 ± 5.3 | [9][11] | |
| Pladienolide B | Raji | Burkitt's Lymphoma | Mutant | 5.1 - 73.1 | [6][10] |
| Jurkat | T-cell Leukemia | Mutant | 5.1 - 73.1 | [6][10] | |
| Ramos | Burkitt's Lymphoma | Mutant | 5.1 - 73.1 | [6][10] | |
| HCT-116 | Colon Carcinoma | Wild-Type | 40.5 ± 3.5 | [9][11] | |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 350.6 ± 4.8 | [9][11] |
Data compiled from multiple studies. Ranges are provided where specific values vary between experiments.
Table 2: Caspase Activation Profile for this compound in Chronic Lymphocytic Leukemia (CLL) Cells
This table shows the activation of key executioner and initiator caspases following treatment with FD-895, confirming a caspase-dependent apoptotic mechanism.
| Caspase | Function | Activation Status | Reference |
| Caspase-3 | Executioner | Activated | [6] |
| Caspase-6 | Executioner | Activated | [6] |
| Caspase-8 | Initiator (Extrinsic) | Activated | [6] |
| Caspase-9 | Initiator (Intrinsic) | Activated | [6] |
Activation was observed in primary CLL cells treated with 100 nM FD-895 for 6 hours.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to confirm the pro-apoptotic activity of this compound.
Cell Viability and Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and viable cells after treatment.
-
Protocol:
-
Cancer cells (e.g., primary CLL cells) are seeded and treated with varying concentrations of this compound, Pladienolide B, or a vehicle control for a specified time (e.g., 48 hours).
-
Cells are harvested and washed with PBS.
-
Staining is performed using Propidium Iodide (PI) and 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6).[7] DiOC6 stains mitochondria in living cells, while PI penetrates and stains the DNA of dead cells.
-
Samples are analyzed using a flow cytometer. Apoptotic cells are identified by low DiOC6 and intermediate/high PI staining.
-
The percentage of specific induced apoptosis (% SIA) is calculated to normalize for spontaneous cell death in control samples using the formula: % SIA = [((Compound Apoptosis - Spontaneous Apoptosis) / (100 - Spontaneous Apoptosis)) x 100].[7]
-
Caspase Activity Assay
-
Objective: To determine if apoptosis is caspase-dependent and identify which caspases are activated.
-
Protocol:
-
Cells are treated with 100 nM this compound or a control for 6 hours.[7]
-
Whole-cell protein lysates are extracted and protein concentration is quantified.
-
A colorimetric protease assay is used. Lysates are incubated with specific peptide substrates conjugated to a color reporter (p-nitroaniline).
-
Cleavage of the substrate by an active caspase releases the colored reporter, which is quantified by measuring absorbance with a spectrophotometer.
-
To confirm dependency, cells can be co-incubated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and the compound, followed by an apoptosis assay to check for rescue from cell death.[6]
-
Analysis of mRNA Intron Retention (qRT-PCR)
-
Objective: To confirm the on-target effect of spliceosome modulation.
-
Protocol:
-
Cells are treated with the compound for a short duration (e.g., 15 to 240 minutes).[7]
-
Total RNA is extracted from the cells.
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers designed to amplify a region spanning an exon-intron junction of a target gene (e.g., DNAJB1, RIOK3).[7]
-
An increase in the PCR product indicates the retention of the intron in the mRNA, confirming that splicing has been inhibited.
-
Conclusion
This compound is a highly potent, small-molecule inducer of apoptosis that targets the spliceosome. Experimental data confirms its ability to selectively kill cancer cells, including chemoresistant phenotypes, at low nanomolar concentrations through a caspase-dependent mechanism initiated by the disruption of pre-mRNA splicing. Its efficacy, comparable to that of Pladienolide B, and its activity in TP53-mutant cells highlight its potential as a valuable candidate for further preclinical and clinical development in oncology.[5][6] The detailed protocols and comparative data provided herein serve as a resource for researchers investigating novel cancer therapeutics targeting RNA splicing.
References
- 1. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The spliceosome as target for anticancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (3S,17S)-FD-895
Disclaimer: As a potent, biologically active investigational compound, (3S,17S)-FD-895 requires stringent safety protocols. A comprehensive, substance-specific Safety Data Sheet (SDS) from the manufacturer is the primary source for safety information. In its absence, the following guidelines, based on best practices for handling potent pharmaceutical compounds, provide a framework for establishing safe laboratory operations. A thorough risk assessment must be conducted by qualified personnel before any handling of this material.
Hazard Identification and Risk Assessment
This compound is a spliceosome modulator, a class of compounds with high biological activity.[1][2] Due to its potent nature, it should be treated as a highly hazardous substance. The primary routes of exposure are inhalation of aerosols, dermal contact, and ingestion. The potential health effects of acute or chronic exposure are not well-documented, necessitating a cautious approach.
A risk assessment should be performed to identify potential hazards and determine the necessary control measures.[3][4][5] This assessment should consider the quantity of the substance being handled, the nature of the procedures to be performed, and the potential for aerosol generation.
Occupational Exposure Limits (OELs):
For potent pharmaceutical compounds, OELs are often in the range of ≤ 10 µg/m³.[1][2][6] In the absence of specific data for this compound, a conservative OEL in this range should be assumed for risk assessment purposes.
| Parameter | Illustrative Value/Information | Source/Justification |
| Chemical Name | This compound | - |
| CAS Number | Not available | Investigational Compound |
| Molecular Formula | C34H49NO9 | - |
| Appearance | White to off-white solid | Typical for purified small molecules |
| Primary Hazards | Potent biological activity; potential for reproductive toxicity, mutagenicity, or carcinogenicity. | Based on its mechanism of action as a spliceosome modulator. |
| Routes of Exposure | Inhalation, dermal absorption, ingestion, eye contact. | Standard routes for powdered substances. |
| Occupational Exposure Limit (OEL) | Assumed: ≤ 10 µg/m³ (8-hour Time-Weighted Average) | Based on the definition of a potent pharmaceutical compound.[1][2][6] |
| Storage | Store at -20°C or -80°C, desiccated, and protected from light. | Standard for potent, potentially unstable compounds. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of specific PPE should be guided by a detailed risk assessment of the planned procedures.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Double gloves | Two pairs of nitrile gloves, with the outer pair having extended cuffs over the lab coat sleeves. |
| Body Protection | Disposable Gown or Lab Coat | Solid-front, disposable gown with tight-fitting cuffs. Made of a low-permeability fabric. |
| Eye Protection | Safety Goggles | Tight-fitting, indirectly vented chemical splash goggles. |
| Respiratory Protection | Respirator | A fit-tested N95 respirator at a minimum. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over closed-toe shoes. |
Experimental Protocol: Donning and Doffing of PPE
Donning (Putting On) PPE: [7][8][9][10][11]
-
Preparation: Before entering the designated handling area, remove all personal items (jewelry, watches, etc.). Tie back long hair.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds and dry them completely.
-
Gown/Lab Coat: Put on the disposable gown, ensuring it is fully snapped or tied.
-
Respirator: Don the fit-tested N95 respirator or PAPR. Ensure a proper seal.
-
Goggles: Put on safety goggles.
-
Gloves: Don the first pair of nitrile gloves. Don the second pair of gloves with extended cuffs, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing (Taking Off) PPE: [7][8][9][10][11]
The principle of doffing is to remove the most contaminated items first, touching the outside of contaminated items as little as possible.
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinching the outside of one glove with the other gloved hand and peeling it off, then sliding an ungloved finger under the cuff of the remaining glove to peel it off). Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten the gown. Roll it down from the shoulders, turning it inside out. Dispose of it in the designated hazardous waste container.
-
Goggles: Remove goggles from the back of the head by lifting the strap. Avoid touching the front of the goggles. Place them in a designated area for decontamination.
-
Respirator: Remove the respirator from behind, avoiding touching the front. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water for at least 20 seconds.
Operational and Disposal Plans
All work with this compound should be conducted in a designated area with restricted access. A chemical fume hood or a biological safety cabinet should be used for all manipulations of the solid compound or its solutions.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup should respond. A spill kit containing appropriate absorbent materials, deactivating solutions, and additional PPE should be readily available.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous chemical waste.
-
Solid Waste: Contaminated PPE, plasticware, and other solid materials should be collected in a dedicated, clearly labeled, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and compatible waste container.
-
Decontamination: Work surfaces and equipment should be decontaminated after each use. A validated chemical inactivation method should be used if available. In the absence of a specific method, a thorough cleaning with a suitable solvent (e.g., ethanol), followed by a surfactant-based cleaner, is recommended.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Chemical Inactivation:
For macrolide antibiotics, chemical inactivation can be achieved through methods such as hydrolysis, phosphorylation, or glycosylation, though these are often biological processes.[12][13] For laboratory waste, chemical degradation using strong acids, bases, or oxidizing agents may be feasible but must be carefully evaluated for safety and effectiveness. Consultation with a qualified chemist or environmental health and safety professional is essential before attempting any chemical inactivation. Autoclaving may not be effective for the chemical degradation of all antibiotics.[14]
Mandatory Visualizations
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 3. royalpapworth.nhs.uk [royalpapworth.nhs.uk]
- 4. Risk assessing Investigational Medicinal Products (IMPs) – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. mcri.edu.au [mcri.edu.au]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. reach.cdc.gov [reach.cdc.gov]
- 8. uottawa.ca [uottawa.ca]
- 9. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. westlab.com.au [westlab.com.au]
- 12. Inactivation of macrolides by producers and pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactivation of the macrolide antibiotics erythromycin, midecamycin, and rokitamycin by pathogenic Nocardia species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
